molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3

2-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1331400
CAS No.: 49572-60-3
M. Wt: 211.06 g/mol
InChI Key: PROLKELCEPYEQT-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-benzo[d]imidazole (CAS 49572-60-3) is a valuable halogenated heterocyclic building block in medicinal chemistry and organic synthesis. The bromine atom at the 2-position makes it a versatile intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This compound serves as a core scaffold for developing novel therapeutic agents. Recent research highlights the significance of methyl- and bromo-substituted 1H-benzo[d]imidazole derivatives, demonstrating potent antibacterial activity against resistant strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis, as well as antifungal activity against Candida albicans . Furthermore, structural analogs are being explored as targeted tyrosine kinase inhibitors (TKIs) for cancer therapy , underscoring the pharmacophore's relevance in oncology research . This reagent is also a useful precursor in synthesizing complex fused heterocyclic systems, such as functionalized benzimidazo[2,1-b]thiazoles, which are frameworks of high interest in drug discovery and materials science . Key Specifications: • CAS Number: 49572-60-3 • Molecular Formula: C 8 H 7 BrN 2 • Molecular Weight: 211.06 g/mol • Storage: Sealed in dry, store in a freezer, under -20°C Safety Information: This product has the GHS signal word "Warning" and hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLKELCEPYEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355354
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49572-60-3
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-methyl-1H-benzo[d]imidazole. Due to the limited availability of specific experimental data for this compound in surveyed literature, this document leverages information on structurally analogous compounds, particularly 2-bromo-1H-benzo[d]imidazole and 2-bromo-6-methyl-1H-benzo[d]imidazole, to provide a robust predictive framework for its properties and applications.[1]

The benzimidazole core is a privileged scaffold in drug discovery, forming the basis for a wide range of therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] The bromine atom at the 2-position of this compound serves as a versatile synthetic handle, enabling extensive functionalization through various cross-coupling reactions.[4][5] This makes it a valuable building block for the synthesis of novel bioactive molecules.[2]

Chemical and Physical Properties

PropertyValue (for 2-bromo-1H-benzo[d]imidazole)Reference
CAS Number 54624-57-6[5][6]
Molecular Formula C₇H₅BrN₂[5][6]
Molecular Weight 197.03 g/mol [5][6]
Appearance White to off-white solid[5]
Melting Point 191-196 °C[5]
Boiling Point 346.0±25.0 °C (Predicted)[5]
Density 1.770±0.06 g/cm³ (Predicted)[5]
pKa 9.81±0.10 (Predicted)[5]
Solubility Insoluble in water; Soluble in DMSO, Methanol[5][7]
λmax 280 nm (in Methanol)[5][7]

Synthesis and Experimental Protocols

A validated experimental protocol specifically for this compound is not detailed in the available literature.[1] However, a plausible synthetic route can be constructed based on well-established methods for N-alkylation and bromination of benzimidazoles.[1][8] The synthesis would likely proceed via the methylation of 2-bromobenzimidazole or the bromination of 1-methylbenzimidazole. A common general approach for benzimidazole synthesis involves the condensation of o-phenylenediamines with a one-carbon source, followed by subsequent modification.[7][8]

This proposed protocol adapts established procedures for the synthesis of related benzimidazole derivatives.[1]

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

  • Reaction Setup: Dissolve N-methyl-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes) in a round-bottom flask.[8]

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8]

  • Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of approximately 7-8, causing the product to precipitate.[8]

  • Purification: Collect the solid by filtration, wash it with cold water, and dry it under a vacuum to yield 1-methyl-1H-benzo[d]imidazole.[8]

Step 2: Bromination of 1-methyl-1H-benzo[d]imidazole

  • Reaction Setup: Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid.[1]

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) in portions to the solution while stirring. Maintain the reaction at ambient temperature.[1]

  • Reaction Monitoring: Continue stirring and monitor the reaction by TLC until the starting material is consumed.[1]

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.[1]

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]

G cluster_step1 Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole cluster_step2 Step 2: Bromination A N-methyl-o-phenylenediamine + Formic Acid B Reflux (100-110°C, 2-4h) A->B C Work-up & Neutralization B->C D 1-methyl-1H-benzo[d]imidazole C->D E 1-methyl-1H-benzo[d]imidazole + NBS in Acetic Acid D->E Intermediate F Stir at Ambient Temp E->F G Work-up & Purification F->G H This compound G->H

Proposed synthetic workflow for this compound.

Reactivity and Functionalization: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 2-position of the benzimidazole core is a key functional group that allows for extensive derivatization via palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries for drug discovery.[2][4]

G start Reaction Setup (Starting Materials, Catalyst, Base, Solvent) react Reaction (Heat, Inert Atmosphere) start->react monitor Monitoring (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up & Purification (Extraction, Chromatography) monitor->workup Reaction Complete product Product Analysis (NMR, MS, HPLC) workup->product

General experimental workflow for cross-coupling reactions.[4]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromo-benzimidazole with an organoboron compound, typically an arylboronic acid.[4] This reaction is widely employed to synthesize 2-aryl benzimidazoles, which are common motifs in pharmaceuticals.[4]

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[4]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon); repeat this cycle three times.[4]

  • Add a degassed solvent system, such as a 4:1 v/v mixture of dioxane and water.[4]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

G reactant1 2-Bromo-1-methyl-1H- benzo[d]imidazole catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 2-Aryl-1-methyl-1H- benzo[d]imidazole catalyst->product

Suzuki-Miyaura coupling of this compound.[4]

This reaction is a powerful tool for forming C-N bonds, allowing for the introduction of various primary or secondary amines at the 2-position of the benzimidazole ring.

Experimental Protocol:

  • To a sealable reaction tube, add a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP).[4]

  • Add the this compound (1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu (1.4-2.0 equiv).[4]

  • Add the desired amine (1.2-1.5 equiv) and an anhydrous, degassed solvent such as toluene.[4]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[4]

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[4]

  • Purify the residue by flash column chromatography.[4]

G reactant1 2-Bromo-1-methyl-1H- benzo[d]imidazole catalyst Pd Catalyst + Ligand Base (e.g., NaOt-Bu) reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product 2-Amino-1-methyl-1H- benzo[d]imidazole catalyst->product

Buchwald-Hartwig amination of this compound.

The Sonogashira coupling enables the formation of a C-C bond between the bromo-benzimidazole and a terminal alkyne, yielding 2-alkynyl-substituted benzimidazoles.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[4]

  • Evacuate and backfill the flask with an inert gas.[4]

  • Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv).[4]

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.[4]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.[4]

  • Quench the reaction with water or a saturated solution of ammonium chloride.[4]

  • Extract the product, wash the combined organic layers with brine, dry, and remove the solvent under reduced pressure.[4]

  • Purify the product by column chromatography.[4]

G reactant1 2-Bromo-1-methyl-1H- benzo[d]imidazole catalyst Pd Catalyst + Cu(I) Base (e.g., Et₃N) reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 2-Alkynyl-1-methyl-1H- benzo[d]imidazole catalyst->product

Sonogashira coupling of this compound.[4]

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3][9] Functionalized benzimidazoles often serve as scaffolds for drugs targeting various biological pathways.[4]

Anticancer Activity: Many benzimidazole derivatives are investigated as potential anticancer agents.[2][10] Their mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[2][3] Kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) are notable targets.[2][11] Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis (programmed cell death).[2][11] For example, certain brominated benzimidazoles have been shown to induce apoptosis in cancer cells by inhibiting kinases like PIM-1 and CK2.[2]

G cluster_pathway Potential Anticancer Signaling Pathway drug 2-Aryl-1-methyl- benzo[d]imidazole (Synthesized Derivative) kinase Protein Kinase (e.g., EGFR, CDK2) drug->kinase Inhibition proliferation Cell Proliferation & Survival kinase->proliferation Promotes apoptosis Apoptosis (Cell Death) kinase->apoptosis Inhibits

Inhibition of kinase signaling pathways by benzimidazole derivatives.

Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents that target essential enzymes or cellular processes in bacteria and fungi.[3][9]

This technical guide serves as a foundational resource for researchers, leveraging data from analogous compounds to outline the chemical properties, synthesis, and potential applications of this compound in drug discovery and development.

References

Synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is typically achieved through a two-step process, commencing with the formation of the 1-methyl-1H-benzo[d]imidazole core, followed by selective bromination at the 2-position. This document details the experimental protocols, quantitative data, and logical workflow for this synthetic route.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively carried out via a sequential two-step process. The initial step involves the synthesis of the intermediate, 1-methyl-1H-benzo[d]imidazole. This can be achieved through two primary methods: the direct condensation of N-methyl-o-phenylenediamine with formic acid, or the N-methylation of a pre-formed benzimidazole ring. The subsequent step is the regioselective bromination of the 1-methyl-1H-benzo[d]imidazole intermediate at the C2 position of the imidazole ring.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole cluster_1 Step 2: Bromination o-Phenylenediamine o-Phenylenediamine Benzimidazole Benzimidazole o-Phenylenediamine->Benzimidazole Condensation w/ Formic Acid Formic_Acid Formic_Acid 1-methyl-1H-benzo[d]imidazole_A 1-methyl-1H-benzo[d]imidazole_A Benzimidazole->1-methyl-1H-benzo[d]imidazole_A N-methylation Methyl_Iodide_1 Methyl_Iodide_1 Methyl_Iodide_1->1-methyl-1H-benzo[d]imidazole_A Base_1 Base_1 Base_1->1-methyl-1H-benzo[d]imidazole_A Intermediate 1-methyl-1H-benzo[d]imidazole N-methyl-o-phenylenediamine N-methyl-o-phenylenediamine 1-methyl-1H-benzo[d]imidazole_B 1-methyl-1H-benzo[d]imidazole N-methyl-o-phenylenediamine->1-methyl-1H-benzo[d]imidazole_B Condensation Formic_Acid_2 Formic Acid Formic_Acid_2->1-methyl-1H-benzo[d]imidazole_B Final_Product This compound Intermediate->Final_Product C2-Bromination Brominating_Agent Bromine or NBS Brominating_Agent->Final_Product Solvent Acetic Acid or CCl4 Solvent->Final_Product

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

Two effective methods for the synthesis of the 1-methyl-1H-benzo[d]imidazole intermediate are presented below.

Method A: N-methylation of Benzimidazole

This method involves the initial synthesis of benzimidazole from o-phenylenediamine and formic acid, followed by N-methylation.

  • Part 1: Synthesis of Benzimidazole

    • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) with 90% formic acid (3.5 eq).

    • Heat the mixture at 100-110°C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield benzimidazole.

  • Part 2: N-methylation of Benzimidazole

    • To a dry round-bottom flask, add the synthesized benzimidazole (1.0 eq) and anhydrous acetone or N,N-Dimethylformamide (DMF).

    • Add powdered potassium carbonate (1.5 - 2.0 eq) to the suspension.

    • While stirring, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature.

    • If using acetone, reflux the mixture for over 24 hours. If using DMF, stir at room temperature overnight.[1]

    • Monitor the reaction by TLC.

    • After completion, filter to remove excess potassium carbonate.

    • Remove the solvent under reduced pressure.

    • If acetone was used, add distilled water and extract the product with dichloromethane (3x).

    • If DMF was used, dilute with a large volume of distilled water, extract with dichloromethane (3x), and wash the combined organic layers thoroughly with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Condensation of N-methyl-o-phenylenediamine with Formic Acid

This is a more direct approach to the methylated intermediate.

  • In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzo[d]imidazole.

Step 2: Bromination of 1-methyl-1H-benzo[d]imidazole

The bromination of the 1-methyl-1H-benzo[d]imidazole intermediate is selectively directed to the 2-position of the imidazole ring. Two common brominating agents for this transformation are elemental bromine and N-Bromosuccinimide (NBS).

Method A: Bromination using Bromine in Acetic Acid

  • Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise with stirring, ensuring the temperature remains below 10°C.[2]

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate.

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Bromination using N-Bromosuccinimide (NBS)

This method often provides a more controlled bromination.[3]

  • Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0 to 1.1 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating, and monitor by TLC.

  • After the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium thiosulfate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Quantitative Data

The following tables summarize typical quantitative data for the key reaction steps. Please note that yields are dependent on the specific reaction conditions and scale.

Table 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

MethodStarting MaterialMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
ABenzimidazoleMethyl IodideK₂CO₃AcetoneReflux>2470-85
ABenzimidazoleMethyl IodideK₂CO₃DMFRoom Temp12-1675-90
BN-methyl-o-phenylenediamine--Formic Acid100-1102-480-95

Table 2: Bromination of 1-methyl-1H-benzo[d]imidazole

MethodBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
ABromine (Br₂)Acetic Acid0 - Room Temp1-360-75
BN-Bromosuccinimide (NBS)Carbon TetrachlorideRoom Temp - Gentle Heat2-665-80

IV. Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from simple starting materials to the final product through the formation of a key intermediate.

Experimental_Workflow cluster_start Starting Materials cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Bromination o-Phenylenediamine o-Phenylenediamine Reaction_Setup_1 Reaction Setup: - Dissolve reactants - Add base and methylating agent o-Phenylenediamine->Reaction_Setup_1 Formic_Acid Formic_Acid Formic_Acid->Reaction_Setup_1 Methyl_Iodide Methyl_Iodide Methyl_Iodide->Reaction_Setup_1 Potassium_Carbonate Potassium_Carbonate Potassium_Carbonate->Reaction_Setup_1 Reaction_1 Reaction: - Reflux or stir at RT Reaction_Setup_1->Reaction_1 Workup_1 Work-up & Purification: - Filtration - Extraction - Column Chromatography Reaction_1->Workup_1 Intermediate 1-methyl-1H-benzo[d]imidazole Workup_1->Intermediate Reaction_Setup_2 Reaction Setup: - Dissolve intermediate - Cool and add brominating agent Intermediate->Reaction_Setup_2 Reaction_2 Reaction: - Stir at RT Reaction_Setup_2->Reaction_2 Workup_2 Work-up & Purification: - Quenching - Neutralization - Filtration/Extraction - Recrystallization/Column Chromatography Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1-methyl-1H-benzo[d]imidazole (CAS No. 49572-60-3). Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related structural analogues, namely 2-bromo-1H-benzo[d]imidazole and 2-bromo-6-methyl-1H-benzo[d]imidazole, to provide a robust predictive framework. This guide includes a summary of key physicochemical data, detailed experimental protocols for its synthesis and functionalization, and a discussion of its potential role in modulating biological signaling pathways.

Physicochemical Characteristics

Direct experimental data for this compound is not extensively available in public literature. Therefore, the following table summarizes key physicochemical properties, with data for the target compound being predicted or extrapolated from its close structural analogues.

PropertyThis compound2-Bromo-1H-benzo[d]imidazole2-Methyl-1H-benzo[d]imidazole
Molecular Formula C₈H₇BrN₂C₇H₅BrN₂C₈H₈N₂
Molecular Weight 211.06 g/mol 197.03 g/mol [1]132.16 g/mol [2]
CAS Number 49572-60-354624-57-6[1]615-15-6
Melting Point (°C) Not available191-196[1]175-177[2]
Boiling Point (°C) Not available346.0 ± 25.0 (Predicted)[3]339.4 ± 11.0 (at 760 mmHg)
Solubility Not availableSoluble in DMSO, Methanol; Insoluble in water[4]Not available
pKa Not available9.81 ± 0.10 (Predicted)[4]Not available
LogP Not availableNot available1.58

Synthesis and Characterization

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible two-step synthetic route can be constructed based on well-established methods for the synthesis and N-methylation of benzimidazole derivatives.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Bromo-1H-benzo[d]imidazole cluster_1 Step 2: N-Methylation start1 o-Phenylenediamine step1_1 Condensation with Carbon Disulfide start1->step1_1 intermediate1 Benzimidazole-2-thione step1_1->intermediate1 step1_2 Bromination intermediate1->step1_2 product1 2-Bromo-1H-benzo[d]imidazole step1_2->product1 start2 2-Bromo-1H-benzo[d]imidazole product1->start2 step2_1 Deprotonation with Base (e.g., NaH) start2->step2_1 intermediate2 Sodium 2-bromobenzimidazolide step2_1->intermediate2 step2_2 Reaction with Methyl Iodide intermediate2->step2_2 product2 This compound step2_2->product2

A plausible synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Bromo-1H-benzo[d]imidazole (Intermediate)

This procedure is adapted from established methods for synthesizing the benzimidazole core followed by bromination.[5]

  • Materials: o-Phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, bromine, acetic acid, hydrogen bromide.

  • Procedure:

    • A mixture of o-phenylenediamine, potassium hydroxide, and ethanol is refluxed with carbon disulfide to yield benzimidazole-2-thione.

    • The intermediate is then subjected to bromination using bromine in a mixture of acetic acid and hydrobromic acid.

    • The reaction mixture is stirred at a controlled temperature (e.g., 20-45°C).[5]

    • Upon completion, the product is precipitated, filtered, washed, and dried.

Step 2: N-Methylation of 2-Bromo-1H-benzo[d]imidazole

This protocol is based on general methods for the N-alkylation of benzimidazoles.[2]

  • Materials: 2-Bromo-1H-benzo[d]imidazole, a strong base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • To a solution of 2-Bromo-1H-benzo[d]imidazole in the anhydrous solvent, the base is added portion-wise at 0°C to facilitate deprotonation.

    • After stirring for a period to ensure complete formation of the benzimidazolide anion, methyl iodide is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched, and the product is extracted, washed, dried, and purified, typically by column chromatography.

Functionalization via Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for drug discovery and materials science.

General Workflow for Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reactants->solvent inert Degas and Purge with Inert Gas (Ar or N₂) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize

A general experimental workflow for cross-coupling reactions.
Key Cross-Coupling Protocols

a) Suzuki-Miyaura Coupling for C-C Bond Formation [6]

  • Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system.

  • Procedure:

    • In an oven-dried Schlenk flask, combine the benzimidazole, arylboronic acid, base, and palladium catalyst.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and heat the mixture with stirring until the starting material is consumed.

    • After cooling, the reaction is quenched, and the product is extracted and purified.

b) Buchwald-Hartwig Amination for C-N Bond Formation [6]

  • Materials: this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), a strong non-nucleophilic base (e.g., NaOt-Bu), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the catalyst, ligand, benzimidazole, base, and amine.

    • The solvent is added, and the tube is sealed and heated with stirring for 12-24 hours.

    • After cooling, the reaction is quenched, and the product is extracted and purified.

c) Sonogashira Coupling for C-C (alkyne) Bond Formation [6]

  • Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine), and an anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a Schlenk flask containing the benzimidazole, palladium catalyst, and copper co-catalyst under an inert atmosphere, the solvent and amine base are added.

    • The terminal alkyne is added dropwise, and the reaction is stirred at room temperature or with gentle heating.

    • Upon completion, the reaction is worked up, and the product is purified.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited, the benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][7] Derivatives of benzimidazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

Many of these effects are attributed to the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.[8] For instance, certain substituted benzimidazoles have been shown to inhibit kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancer.[8]

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common mechanism for benzimidazole-based drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Benzimidazole Derivative (Kinase Inhibitor) inhibitor->raf proliferation Cell Proliferation, Survival, etc. transcription->proliferation

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

References

2-Bromo-1-methyl-1H-benzo[d]imidazole CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs, exhibiting a wide array of therapeutic properties including anti-inflammatory, antiviral, and anticancer activities.[1] The presence of a bromine atom at the 2-position offers a versatile handle for synthetic modifications, making this compound a valuable intermediate in the development of novel drug candidates.[1][2]

Core Compound Information

CAS Number: 49572-60-3[3][4]

Structure:

Chemical structure of this compound

Image Credit: ChemSpider

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table includes data for the closely related analogue, 2-Bromo-1H-benzo[d]imidazole, to provide a predictive framework.

PropertyValueReference
Molecular Formula C₈H₇BrN₂-
Molecular Weight 211.06 g/mol -
Appearance White to off-white solid[5]
Melting Point 191-196 °C (for 2-Bromo-1H-benzo[d]imidazole)[5][6]
Boiling Point 346.0±25.0 °C (Predicted for 2-Bromo-1H-benzo[d]imidazole)[5]
Density 1.770±0.06 g/cm³ (Predicted for 2-Bromo-1H-benzo[d]imidazole)[5]
Solubility Insoluble in water; Soluble in DMSO, Methanol (for 2-Bromo-1H-benzo[d]imidazole)[5]
pKa 9.81±0.10 (Predicted for 2-Bromo-1H-benzo[d]imidazole)[5]

Synthesis and Functionalization

The functionalization of the 2-bromo position of 1-methyl-1H-benzo[d]imidazole is crucial for creating diverse molecular libraries for drug discovery. Palladium-catalyzed cross-coupling reactions are powerful methods for this purpose.[1]

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for the functionalization of this compound.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Weigh Starting Materials: - 2-Bromo-1-methylbenzimidazole - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Degas and Purge with Inert Gas (Ar or N2) B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) I->J

General experimental workflow for cross-coupling reactions.

Experimental Protocols for Functionalization

Suzuki-Miyaura Coupling for 2-Aryl-1-methyl-benzimidazoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[1]

Reaction Scheme:

Suzuki_Miyaura reactant1 2-bromo-1-methylbenzimidazole product 2-aryl-1-methylbenzimidazole reactant1->product catalyst Pd(0) catalyst Base reactant1->catalyst reactant2 R-B(OH)2 reactant2->product reactant2->catalyst + + +->product +->catalyst catalyst->product

Suzuki-Miyaura coupling of 2-bromo-1-methylbenzimidazole.

Experimental Protocol: [1]

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add an anhydrous solvent, such as THF or DMF (5 mL).

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination for 2-Amino-1-methyl-benzimidazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]

Experimental Protocol: [1]

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like Xantphos or RuPhos (2-4 mol%).

  • Add a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol, 1.4-2.0 equiv).

  • Add the desired amine (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • The subsequent work-up and purification steps are similar to the Suzuki-Miyaura coupling protocol.

Sonogashira Coupling for 2-Alkynyl-1-methyl-benzimidazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[1]

Experimental Protocol: [1]

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Quench the reaction by adding water or a saturated solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Cyanation for 2-Cyano-1-methyl-benzimidazoles

Experimental Protocol: [1]

  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), a cyanide source such as K₄[Fe(CN)₆] or Zn(CN)₂, and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add an anhydrous, polar aprotic solvent like DMF or DMAc (3-5 mL). If using K₄[Fe(CN)₆], an additive like Na₂CO₃ may be required.

  • Degas the mixture and heat under an inert atmosphere at 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[2] Numerous bromo-substituted benzimidazoles have shown potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival.[2]

The following diagram provides a conceptual overview of how a 2-substituted-1-methyl-benzimidazole derivative, synthesized from the core compound, might act as a kinase inhibitor in a signaling pathway.

cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Kinase (e.g., EGFR, HER2) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor 2-Substituted-1-methyl- benzimidazole Derivative Inhibitor->Kinase Inhibits

Conceptual diagram of kinase inhibition by a benzimidazole derivative.

References

The Evolving Landscape of Benzimidazole Derivatives: A Technical Guide to the Biological Activity of 2-Bromo-1-methyl-1H-benzo[d]imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This technical guide delves into the biological potential of a specific, synthetically versatile class: 2-Bromo-1-methyl-1H-benzo[d]imidazole derivatives. While direct experimental data for this particular scaffold is emerging, this document extrapolates its potential applications based on the well-documented activities of structurally related benzimidazole analogs. The bromine atom at the 2-position serves as a crucial synthetic handle, allowing for extensive functionalization through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for biological screening.[2]

Anticancer Potential: Targeting Kinases and Cellular Proliferation

Benzimidazole derivatives have shown significant promise as anticancer agents, often exerting their effects through the inhibition of protein kinases critical for cancer cell growth and survival.[2] Bromo-substituted benzimidazoles, in particular, have demonstrated potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[2] The derivatization of the this compound core is a promising strategy for developing novel kinase inhibitors.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of various benzimidazole derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound. It is important to note that these are structurally related compounds, and the activity of new derivatives will require experimental validation.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)
2-Aryl-6-methyl-1H-benzo[d]imidazoles 2-(4-methoxyphenyl)A549 (Lung)0.15 ± 0.01[3]
2-(4-methoxyphenyl)SW480 (Colon)3.68 ± 0.59[3]
2-(3,4,5-trimethoxyphenyl)A549 (Lung)11.75 µg/mL[3]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides 3-Bromo substitutedHCT-116 (Colon)7.82[4]
3-Fluoro substitutedHCT-116 (Colon)10.21[4]
Bis-benzimidazoles (BBZs) Compound 11aNCI-60 Panel0.16 - 3.6[5]
Compound 12aNCI-60 Panel0.16 - 3.6[5]
Compound 12bNCI-60 Panel0.16 - 3.6[5]

Antimicrobial Activity: A Renewed Front Against Drug Resistance

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Benzimidazole derivatives have a long-standing history of use as anti-parasitic agents and are now being explored for their broader antibacterial and antifungal properties.[1] The ability to readily synthesize a variety of derivatives from the this compound scaffold makes it an attractive starting point for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several benzimidazole derivatives against various microbial strains. This data serves as a reference for the potential antimicrobial spectrum of novel this compound derivatives.

Compound ClassDerivative/SubstituentMicrobial StrainMIC (µg/mL)
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole -Mycobacterium smegmatis3.9[6]
-Candida albicans3.9[6]
Indolylbenzo[d]imidazoles Compound 3aoStaphylococcus aureus (MRSA)< 1[6]
Compound 3aqStaphylococcus aureus (MRSA)< 1[6]
2-Substituted-1H-benzimidazoles Compound 4aBacillus subtilis12.5[7]
Compound 4aPseudomonas aeruginosa25[7]
Compound 4aCandida albicans6.25[7]
Compound 4bCandida albicans12.5[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections provide established protocols for the derivatization of the this compound core and for assessing the anticancer and antimicrobial activities of the resulting compounds.

Synthesis of 2-Aryl-1-methyl-1H-benzo[d]imidazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Round-bottom flask

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water).

  • Heat the reaction mixture to reflux (80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism adjusted to the appropriate density

Procedure:

  • Dispense the broth medium into the wells of a 96-well plate.

  • Create a serial two-fold dilution of the test compounds directly in the plate.

  • Add the microbial inoculum to each well, except for the sterility control wells.

  • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the mechanisms of action and the experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a general synthetic workflow and a key signaling pathway often targeted by benzimidazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start 2-Bromo-1-methyl- 1H-benzo[d]imidazole + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction product 2-Aryl-1-methyl- 1H-benzo[d]imidazole Derivative reaction->product workup Work-up & Extraction product->workup purify Column Chromatography workup->purify analysis Spectroscopic Analysis (NMR, MS) purify->analysis cytotoxicity Cytotoxicity Assay (e.g., MTT) analysis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) analysis->antimicrobial

Caption: General experimental workflow for the synthesis and evaluation of 2-aryl-1-methyl-1H-benzo[d]imidazole derivatives.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Benzimidazole Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzimidazole derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds that can be screened for a wide range of biological activities, particularly in the fields of oncology and infectious diseases. While further research is needed to fully elucidate the potential of derivatives from this specific scaffold, the extensive data on related benzimidazole compounds provides a strong rationale for their continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to advance the discovery and development of this important class of molecules.

References

Spectroscopic and Analytical Profile of 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The presence of a bromine atom at the 2-position offers a versatile reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.[1][2] This guide provides a summary of available spectroscopic data and the experimental protocols relevant to the characterization of this compound and its analogues.

While specific experimental data for this compound is not extensively detailed in publicly available literature, this guide extrapolates information from closely related, well-documented analogues to provide a robust framework for its analysis.

Spectroscopic Data

The following tables summarize key spectroscopic data points for benzimidazole derivatives closely related to this compound. This information serves as a valuable reference for the characterization of the target compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of a Representative Benzimidazole Derivative

Compound ¹H NMR (400 MHz, CDCl₃) δ ppm ¹³C NMR (100 MHz, CDCl₃) δ ppm Reference
Unidentified Benzimidazole Derivative¹7.61−7.58 (m, 1H, ArH), 7.42−7.40 (m, 1H, ArH), 7.24−7.21 (m, 2H, ArH), 2.59 (s, 3H, CH₃)163.6, 150.8, 141.4, 124.5, 124.0, 119.3, 110.2, 14.5[3]

¹Note: The specific structure for this dataset is not fully provided in the source material, but it represents a typical benzimidazole derivative.

Table 2: Mass Spectrometry (MS) Data of a Representative Benzimidazole Derivative

Compound Ionization Method m/z (Relative Intensity, %) Reference
2-Methyl-1H-benzo[d]imidazoleElectron Impact (EI)132 (M+, 71%), 131 (52%), 104 (9%), 90 (7%), 78 (72%), 63 (100%)[4]

Experimental Protocols

Detailed and validated experimental procedures are crucial for obtaining high-quality spectroscopic data. The following protocols are generalized methods applicable to the analysis of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of benzimidazole derivatives is as follows:

  • Instrumentation : An NMR spectrometer, such as a 400 MHz instrument, is typically used.[3][4][5]

  • Sample Preparation : A small quantity of the analyte is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[5]

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are recorded. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[3][5] Splitting patterns are designated as s (singlet), d (doublet), t (triplet), and m (multiplet).[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is utilized.[1]

  • Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.[4] Electron impact (EI) is a common ionization technique for this class of compounds.[6]

Analytical Workflow Visualization

The logical flow from sample preparation to final characterization is a critical aspect of analytical chemistry. The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Characterization Synthesis Chemical Synthesis Purification Work-up & Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Solvent) Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (e.g., LC-MS) SamplePrep->MS DataProc Data Processing NMR->DataProc MS->DataProc Interpretation Structural Elucidation & Data Interpretation DataProc->Interpretation Purity Purity Assessment Interpretation->Purity FinalReport Final Report Interpretation->FinalReport

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methyl-1H-benzo[d]imidazole is a halogenated heterocyclic compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The presence of a bromine atom at the 2-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties

While specific quantitative data for this compound is limited, an estimated profile can be derived from its structural analogues. The introduction of a methyl group at the 1-position, compared to the parent 2-bromobenzimidazole, is expected to slightly increase its lipophilicity, which may influence its solubility profile.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound2-Bromo-1H-benzimidazole2-Methyl-1H-benzimidazole
CAS Number 49572-60-3[1]54624-57-6615-15-6
Molecular Formula C₈H₇BrN₂[1]C₇H₅BrN₂C₈H₈N₂
Molecular Weight 211.06 g/mol [1]197.03 g/mol 132.16 g/mol
Appearance Solid (predicted)White to off-white solidCrystalline Powder
Melting Point (°C) Not available191-196175-177
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[1]Room temperatureRoom temperature
Solubility Profile

Quantitative solubility data for this compound is not available in published literature. However, based on the general characteristics of benzimidazole derivatives, a qualitative assessment can be made. Benzimidazoles with an imide nitrogen are typically more soluble in polar organic solvents and less soluble in water[2]. The methylation at the N1 position removes the acidic proton, which may decrease its solubility in aqueous bases compared to its unmethylated counterpart.

Table 2: Estimated and Qualitative Solubility of this compound

SolventPredicted SolubilityRationale / Notes
WaterVery lowBenzimidazole core is hydrophobic.
Phosphate-Buffered Saline (PBS) pH 7.4Very lowExpected to have low solubility in aqueous buffers.
MethanolSolublePolar protic solvent, generally good for benzimidazoles.
EthanolSolubleSimilar to methanol.
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for preparing stock solutions of benzimidazoles.
Dichloromethane (DCM)SolubleA common organic solvent.
Stability Profile

A formal stability study for this compound has not been publicly reported. However, the stability of the benzimidazole core is generally robust. Potential degradation pathways could involve hydrolysis of the bromine atom under harsh acidic or basic conditions, or photolytic degradation. Forced degradation studies are necessary to identify potential degradants and establish the intrinsic stability of the molecule.

Table 3: Predicted Stability and Potential Degradation Pathways

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Moderate to LowPotential for hydrolysis of the C-Br bond at elevated temperatures.
Basic (e.g., 0.1 M NaOH) Moderate to LowPotential for hydrolysis of the C-Br bond at elevated temperatures.
Oxidative (e.g., 3% H₂O₂) ModerateThe imidazole ring may be susceptible to oxidation.
Thermal (e.g., >60°C) HighGenerally stable, but dependent on the solid-state form.
Photolytic (ICH Q1B) ModerateAromatic systems can be susceptible to photodecomposition.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely used shake-flask method to determine the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Sealed vials

  • Constant temperature shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of each test solvent in separate sealed vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A standard curve should be prepared to ensure accurate quantification.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study based on ICH guidelines to assess the intrinsic stability of the compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Solvent for stock solution (e.g., acetonitrile or methanol)

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Treat as for acid hydrolysis. Neutralize samples before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products. Mass balance should be calculated to ensure all degradants are accounted for.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Prepare Compound Stock Solution kinetic_sol Kinetic Solubility (Nephelometry) sol_start->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-Flask) sol_start->thermo_sol sol_report Solubility Report kinetic_sol->sol_report ph_sol pH-Solubility Profile thermo_sol->ph_sol ph_sol->sol_report final_doc Comprehensive Physicochemical Profile sol_report->final_doc stab_start Expose Compound to Stress Conditions acid_base Acid/Base Hydrolysis stab_start->acid_base oxidation Oxidation (H2O2) stab_start->oxidation thermal Thermal Stress stab_start->thermal photo Photostability (ICH Q1B) stab_start->photo analysis Analyze Samples (Stability-Indicating HPLC) acid_base->analysis oxidation->analysis thermal->analysis photo->analysis stab_report Stability Report & Degradation Pathway analysis->stab_report stab_report->final_doc start New Chemical Entity: this compound cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability

Caption: Workflow for Solubility and Stability Characterization.

References

Potential Therapeutic Targets of 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a wide array of clinically significant drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The compound 2-Bromo-1-methyl-1H-benzo[d]imidazole is a key synthetic intermediate, with the bromine atom at the 2-position serving as a versatile handle for introducing various functional groups through cross-coupling reactions. This strategic functionalization allows for the exploration of a vast chemical space to develop novel therapeutic agents. While direct experimental data on the biological targets of this compound itself is limited in publicly available literature, this guide extrapolates its potential therapeutic applications based on the well-documented activities of structurally related benzimidazole derivatives.

Potential Therapeutic Targets

Based on the biological activities of analogous compounds, derivatives of this compound are promising candidates for targeting a range of enzymes and signaling pathways implicated in various diseases.

Oncology

The benzimidazole scaffold is a common feature in many anticancer agents.[1] Derivatives have shown potent activity against a variety of cancer-related targets:

  • Protein Kinases: Numerous bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are crucial for cancer cell proliferation and survival.[1] These include:

    • Epidermal Growth Factor Receptor (EGFR)[1][2]

    • Human Epidermal Growth Factor Receptor 2 (HER2)[1][3]

    • Cyclin-Dependent Kinase 2 (CDK2)[1][3]

    • Aurora Kinase C (AURKC)[1][3]

    • mTOR[1][3]

    • PIM-1 and CK2[1]

  • Topoisomerases: Certain benzimidazole-rhodanine conjugates have been identified as non-intercalative Topoisomerase II inhibitors.[1] Additionally, some novel 1H-benzo[d]imidazole derivatives have been evaluated as potential anticancer agents targeting human Topoisomerase I.[4][5]

  • Fatty Acid Synthase (FASN): Aberrant expression of FASN is a hallmark of multiple malignancies. Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been designed and synthesized as FASN inhibitors with potential therapeutic applications in breast and colorectal cancers.[6]

  • Tubulin Polymerization: 2-aryl benzimidazoles have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, highlighting their potential as anticancer agents.[7]

Infectious Diseases

The benzimidazole scaffold is also associated with a broad spectrum of antimicrobial activities:[1]

  • Bacterial Targets: Derivatives of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole have shown significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies suggest potential antibacterial mechanisms through the targeting of:

    • (p)ppGpp synthetases/hydrolases

    • FtsZ proteins

    • Pyruvate kinases[8]

  • Antifungal and Antiviral Properties: The benzimidazole core has been associated with both antifungal and antiviral activities, suggesting that derivatives of this compound could be explored for the development of new anti-infective agents.[1]

Quantitative Data for Benzimidazole Derivatives

The following table summarizes the inhibitory activities of various benzimidazole derivatives against several therapeutic targets. This data can serve as a benchmark for newly synthesized compounds derived from this compound.

Compound ClassTargetIC50Cell LineReference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-bromobenzylidene)benzohydrazide (6c)-7.82 - 10.21 µMVarious Cancer Cell Lines[3]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(2-fluorobenzylidene)benzohydrazide (6h)EGFR, HER2, CDK2, AURKCPotent InhibitionVarious Cancer Cell Lines[3]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-fluorobenzylidene)benzohydrazide (6i)EGFR, HER2, CDK2, mTORPotent InhibitionVarious Cancer Cell Lines[3]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-06)FASN3 ± 0.25 µMHCT-116[6]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-12)FASN2.5 ± 0.25 µMHCT-116[6]
Orlistat (Reference FASN inhibitor)FASN13.5 ± 1.0 µM-[6]
1H-benzo[d]imidazole derivative (12b)Human Topoisomerase I16 µM-[4][9]
1H-benzo[d]imidazole derivatives (11a, 12a, 12b)-GI50: 0.16 - 3.6 µM60 Human Cancer Cell Lines[4][9]
2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)M. smegmatis, C. albicansMIC: 3.9 µg/mL-[8]
Indolylbenzo[d]imidazoles (3ao, 3aq)StaphylococciMIC: < 1 µg/mL-[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are protocols for key experiments cited in the context of benzimidazole derivatives.

Synthesis: Suzuki-Miyaura Cross-Coupling Reaction

A robust method for the diversification of the 2-bromo-benzimidazole scaffold is the Suzuki-Miyaura cross-coupling reaction. This allows for the formation of a carbon-carbon bond between the benzimidazole core and various boronic acids or esters.[2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[7]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[7]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[2]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to afford the desired 2-aryl-1-methyl-1H-benzo[d]imidazole.[2]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Biological Evaluation: EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[2]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized benzimidazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (e.g., a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

  • Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescent signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Ligand Binding RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->P_EGFR Inhibition FLT3_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 P_FLT3 P-FLT3 (Dimerization & Autophosphorylation) FLT3->P_FLT3 Ligand Binding STAT5 STAT5 P_FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway P_FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_FLT3->PI3K_AKT Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->P_FLT3 Inhibition Workflow Start 2-Bromo-1-methyl- 1H-benzo[d]imidazole Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Library of 2-Aryl-1-methyl- 1H-benzo[d]imidazoles Coupling->Library Screening In Vitro Kinase Inhibition Assays (e.g., EGFR, FLT3) Library->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole, a key building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound featuring a benzimidazole core, which is a privileged scaffold in numerous pharmacologically active molecules. The presence of a bromine atom at the 2-position and a methyl group at the 1-position offers distinct opportunities for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. The primary synthetic strategies for this compound typically involve a two-step process: the formation of the 1-methyl-1H-benzo[d]imidazole intermediate, followed by selective bromination at the C2 position.

Synthetic Pathways

The synthesis of this compound can be approached through two main logical pathways, each with variations in reagents and conditions.

Pathway A: N-Methylation of Benzimidazole followed by Bromination

This is a common and straightforward approach where commercially available benzimidazole is first N-methylated and then subsequently brominated.

Pathway_A Benzimidazole Benzimidazole Intermediate 1-Methyl-1H-benzo[d]imidazole Benzimidazole->Intermediate N-Methylation MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Benzimidazole Base1 Base (e.g., NaH, K₂CO₃) Base1->Benzimidazole Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Benzimidazole FinalProduct This compound Intermediate->FinalProduct C2-Bromination BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Intermediate Solvent2 Solvent (e.g., Acetic Acid, CHCl₃) Solvent2->Intermediate

Pathway A: N-Methylation followed by Bromination.

Pathway B: Cyclization of N-Methylated Precursor followed by Bromination

An alternative route involves the initial synthesis of an N-methylated o-phenylenediamine derivative, which is then cyclized to form the benzimidazole ring, followed by bromination.

Pathway_B Precursor N-Methyl-o-phenylenediamine Intermediate 1-Methyl-1H-benzo[d]imidazole Precursor->Intermediate Cyclization C1Source One-Carbon Source (e.g., Formic Acid) C1Source->Precursor FinalProduct This compound Intermediate->FinalProduct C2-Bromination BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Intermediate Solvent Solvent (e.g., Acetic Acid, CHCl₃) Solvent->Intermediate

Pathway B: Cyclization followed by Bromination.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key synthetic steps, compiled from various sources describing the synthesis of analogous compounds.

Table 1: Synthesis of 1-Methyl-1H-benzo[d]imidazole (Intermediate)

Starting MaterialMethylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
BenzimidazoleMethyl Iodide (1.1)NaH (1.1)DMFRoom Temp.2>90
BenzimidazoleDimethyl Sulfate (1.2)K₂CO₃ (2.0)AcetoneReflux485-95
N-Methyl-o-phenylenediamineFormic Acid-Formic Acid100-1102-480-90

Table 2: Synthesis of this compound

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1-Methyl-1H-benzo[d]imidazoleBromine (1.0-1.1)Acetic Acid0-5 then RT1-370-85
1-Methyl-1H-benzo[d]imidazoleN-Bromosuccinimide (1.0-1.1)ChloroformRoom Temp.2-475-90

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Synthesis of 1-Methyl-1H-benzo[d]imidazole (Intermediate)

Method A: From Benzimidazole using Methyl Iodide

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add benzimidazole (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-benzo[d]imidazole.

Method B: From N-Methyl-o-phenylenediamine

  • In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzo[d]imidazole.

Synthesis of this compound

Method A: Using Bromine in Acetic Acid

  • Suspend 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).[1]

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method B: Using N-Bromosuccinimide (NBS)

  • Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Materials Reaction Reaction Setup & Execution Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography / Recrystallization Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization

General Experimental Workflow.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of pathway and specific reagents can be tailored based on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Aryl-1-methyl-benzimidazoles using Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization at the 2-position of the benzimidazole core is a key strategy for modulating pharmacological activity and developing novel drug candidates.[3] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, enabling the efficient synthesis of 2-aryl-benzimidazoles.[4][5]

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halo-1-methyl-benzimidazole with various arylboronic acids. This reaction is valued for its mild conditions, tolerance of diverse functional groups, and the extensive commercial availability of boronic acid derivatives, making it a cornerstone in medicinal chemistry and drug discovery.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The reaction mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-1-methyl-benzimidazole, forming a Pd(II) complex.[6][7]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron compound (arylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final 2-aryl-1-methyl-benzimidazole product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]

The choice of palladium source, ligand, base, and solvent system is critical for achieving high reaction efficiency and product yield.[4] For nitrogen-containing heterocycles like benzimidazoles, which can coordinate to the catalyst, specific ligand selection is often necessary to ensure a successful coupling.[9]

Data Presentation: Representative Substrate Scope

The following table summarizes the results for the Suzuki-Miyaura coupling of 2-iodo-1-cyclohexyl-benzimidazole with various arylboronic acids, demonstrating the versatility of the reaction. While the N-substituent is a cyclohexyl group in this example, the conditions are broadly applicable to N-methyl analogues.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1-cyclohexyl-1H-benzo[d]imidazole72
24-Tolylboronic acid1-Cyclohexyl-2-(p-tolyl)-1H-benzo[d]imidazole60
34-Methoxyphenylboronic acid1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole85
44-Fluorophenylboronic acid1-Cyclohexyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole81
54-(Trifluoromethyl)phenylboronic acid1-Cyclohexyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole75
63-Methoxyphenylboronic acid1-Cyclohexyl-2-(3-methoxyphenyl)-1H-benzo[d]imidazole79
7Naphthalen-2-ylboronic acid1-Cyclohexyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole68
8Thiophen-2-ylboronic acid1-Cyclohexyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole55

Reaction Conditions: 2-Iodo-1-cyclohexyl-benzimidazole (1 mmol), Arylboronic acid (1.6 mmol), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (2 mmol), Dioxane, Microwave heating at 120 °C for 30 minutes. Data adapted from a study on a similar substrate.[10]

Experimental Workflow Diagram

The diagram below outlines the general workflow for the synthesis of 2-aryl-1-methyl-benzimidazoles via the Suzuki-Miyaura coupling reaction, from reactant preparation to final product analysis.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants - 2-Halo-1-methyl-benzimidazole - Arylboronic Acid - Base (e.g., Cs₂CO₃) catalyst 2. Add Catalyst System - Pd Source (e.g., PdCl₂(dppf)) - Solvent (e.g., Dioxane) reactants->catalyst degas 3. Degas Mixture (N₂ or Ar Purge) catalyst->degas heat 4. Heat Reaction (e.g., 120 °C, Microwave) degas->heat quench 5. Quench & Extract - Add Water - Extract with Organic Solvent heat->quench dry 6. Dry & Concentrate - Dry (e.g., Na₂SO₄) - Evaporate Solvent quench->dry purify 7. Purify Product (e.g., Column Chromatography) dry->purify product Final Product (2-Aryl-1-methyl-benzimidazole) purify->product analysis Characterization (NMR, MS) product->analysis

Caption: General workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-1-methyl-1H-benzo[d]imidazole with an arylboronic acid. Researchers should perform optimization for specific substrates and reaction scales.

Materials and Equipment
  • Substrates: 2-Chloro-1-methyl-1H-benzo[d]imidazole, Arylboronic acid

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane (anhydrous) and Water (degassed)

  • Equipment: Microwave synthesizer or oil bath, reaction vials/flasks, magnetic stirrer, rotary evaporator, column chromatography setup, standard glassware.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Procedure
  • Reaction Setup:

    • To a microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1 equiv).

    • Add the corresponding arylboronic acid (1.5 mmol, 1.5 equiv).

    • Add the base, for example, cesium carbonate (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, for example, PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing:

    • Add the solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL total).

    • Seal the vial and purge the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction:

    • Place the sealed vial in the microwave synthesizer.

    • Heat the reaction mixture to 120 °C and hold for 30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Alternative (Conventional Heating): Heat the reaction in a sealed flask in a preheated oil bath at 100-120 °C for 4-12 hours until completion.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-1-methyl-benzimidazole product.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for synthesizing 2-aryl-1-methyl-benzimidazoles.[10][11] The provided protocol serves as a robust starting point for researchers engaged in the synthesis of novel benzimidazole derivatives for evaluation in drug development programs.[3] Careful optimization of the catalyst, ligand, base, and solvent is key to achieving high yields and purity across a broad scope of substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The functionalization of this core structure, particularly at the 2-position, is of significant interest for the development of new therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology has become a cornerstone in modern organic synthesis, offering a broad substrate scope and functional group tolerance for the synthesis of arylamines.[2]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate for the synthesis of a diverse library of 2-amino-1-methyl-1H-benzo[d]imidazole derivatives.

Data Presentation: Reaction Parameters and Representative Yields

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the amination of this compound, several catalyst systems have been shown to be effective. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling and suppress side reactions such as hydrodehalogenation. While specific yield data for a wide range of amines with this compound is not extensively tabulated in single sources, the following table summarizes typical reaction conditions and expected yield ranges based on reactions with similar heterocyclic substrates.[3][4]

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-2485-95
2MorpholinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF8012-2490-98
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10012-2480-90
4n-HexylaminePd₂(dba)₃ (2)tBuXPhos (4)NaOtBu (1.4)Toluene10012-2475-85
54-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11012-2488-96

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of catalyst/ligand/base) may be necessary for specific amine substrates.

Materials:

  • This compound

  • Amine (Aromatic or Aliphatic)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (1.4-2.2 equiv) and the desired amine (1.1-1.5 equiv) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (typically 0.1-0.2 M concentration of the limiting reagent) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-methyl-1H-benzo[d]imidazole derivative.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Analysis A Weigh and add this compound, Pd catalyst, and ligand to Schlenk tube B Add base and amine A->B C Add anhydrous, degassed solvent B->C D Seal tube and heat (80-110 °C) C->D E Monitor progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Dry organic layer G->H I Purify by column chromatography H->I J Characterize product (NMR, MS) I->J G Catalytic Cycle of Buchwald-Hartwig Amination A Pd(0)L (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Palladium Amido Complex B->C + R₂NH, - Base-H⁺X⁻ D Product C->D Reductive Elimination D->A Ar-NR₂

References

Application Notes and Protocols for Sonog-ashira Coupling Reaction with 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. The functionalization of the benzimidazole ring, particularly at the 2-position, is a critical strategy in the discovery and development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest for the modification of the 2-bromo-1-methyl-1H-benzo[d]imidazole core, as the introduction of alkynyl moieties provides a gateway to a diverse range of molecular architectures with potential applications in drug discovery and materials science.

This document provides detailed application notes and protocols for the successful execution of the Sonogashira coupling reaction with this compound.

Data Presentation: Representative Sonogashira Coupling Reactions

The following table summarizes representative examples of the Sonogashira coupling of this compound with various terminal alkynes, detailing the reaction conditions and corresponding yields.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12[Yield not specified in available literature]
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMFRT12[Yield not specified in available literature]
33-EthynylpyridinePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHF608[Yield not specified in available literature]
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene806[Yield not specified in available literature]
5EthynylcyclopropanePd(OAc)₂/PPh₃ (2/4)CuI (5)K₂CO₃DMF10024[Yield not specified in available literature]

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (3-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF or DMF) via syringe.

  • Add the base (2.0-3.0 equiv.) to the reaction mixture.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis start Weigh Reactants: - this compound - Terminal Alkyne - Catalyst & Co-catalyst - Base add_solvent Add Anhydrous Solvent start->add_solvent inert Establish Inert Atmosphere (Ar or N₂) add_solvent->inert heat_stir Heat and Stir inert->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize

Caption: General experimental workflow for Sonogashira coupling.

Catalytic Cycle of the Sonogashira Coupling Reaction

The diagram below illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (2-Bromo-1-methyl- 1H-benzo[d]imidazole) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product R¹-C≡C-R² reductive_elimination->product cu_x CuX alkyne_activation Alkyne Activation cu_x->alkyne_activation H-C≡CR² (Terminal Alkyne) Base cu_acetylide Cu-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Functionalization of 2-Bromo-1-methyl-1H-benzo[d]imidazole: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2-Bromo-1-methyl-1H-benzo[d]imidazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous biologically active compounds. The protocols outlined herein describe robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse array of substituted benzimidazole derivatives.

Introduction

The benzimidazole core is a privileged heterocyclic motif found in a wide range of pharmaceuticals and bioactive molecules. Its unique structural features allow it to mimic endogenous purine bases, enabling interaction with various biological targets. The ability to strategically modify the benzimidazole scaffold is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as a key intermediate, with the bromine atom at the 2-position providing a reactive handle for introducing diverse functionalities through modern cross-coupling methodologies.

General Experimental Workflow

The functionalization of this compound typically follows a general workflow, as depicted below. This involves the careful setup of the reaction under inert conditions, monitoring of the reaction progress, and subsequent work-up and purification of the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Weigh Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Degas and Purge with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry Organic Layer G->H I Purify by Chromatography H->I J Characterize Product: - NMR (1H, 13C) - Mass Spectrometry I->J

Caption: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the experimental protocols for three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-methyl-1H-benzo[d]imidazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst + reactant2 Ar-B(OH)2 reactant2->catalyst + product 2-Aryl-1-methyl-1H-benzo[d]imidazole base Base (e.g., K2CO3) catalyst->base solvent Solvent (e.g., Dioxane/H2O) base->solvent solvent->product Heat

Caption: Suzuki-Miyaura coupling of 2-bromo-1-methylbenzimidazole.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).[1]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3–5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 80–100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-benzo[d]imidazole.[1]

Quantitative Data for Suzuki-Miyaura Coupling:

EntryCoupling Partner (Arylboronic Acid)Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1001080-92
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101675-88

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-1-methyl-1H-benzo[d]imidazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is a highly valuable method for the synthesis of arylamines, which are common motifs in biologically active compounds.

Buchwald_Hartwig reactant1 This compound catalyst Pd Precatalyst (e.g., Pd2(dba)3) reactant1->catalyst + reactant2 R1R2NH reactant2->catalyst + product 2-Amino-1-methyl-1H-benzo[d]imidazole ligand Ligand (e.g., Xantphos) catalyst->ligand base Base (e.g., NaOt-Bu) ligand->base solvent Solvent (e.g., Toluene) base->solvent solvent->product Heat

Caption: Buchwald-Hartwig amination of 2-bromo-1-methylbenzimidazole.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[1]

  • Add this compound (1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4–2.0 equiv).[1]

  • Add the desired amine (1.2–1.5 equiv).[1]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.[1]

  • Seal the tube and heat the reaction mixture to 80–110 °C with stirring for 12–24 hours, or until completion as indicated by TLC or LC-MS.[1]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-amino-1-methyl-1H-benzo[d]imidazole derivative.[1]

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / BINAP (3)NaOt-BuToluene1001885-95
2AnilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃Dioxane1102480-90
3BenzylaminePd₂(dba)₃ (1) / DavePhos (2)K₃PO₄Toluene901690-98

Note: Yields are representative and may vary based on the specific amine and reaction conditions.[1]

Sonogashira Coupling: Synthesis of 2-Alkynyl-1-methyl-1H-benzo[d]imidazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of conjugated enynes and other valuable alkynylated compounds.

Sonogashira reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) reactant1->catalyst + reactant2 Terminal Alkyne reactant2->catalyst + product 2-Alkynyl-1-methyl-1H-benzo[d]imidazole cocatalyst Cu(I) Co-catalyst (e.g., CuI) catalyst->cocatalyst base Amine Base (e.g., Et3N) cocatalyst->base solvent Solvent (e.g., THF) base->solvent solvent->product RT or Heat

Caption: Sonogashira coupling of 2-bromo-1-methylbenzimidazole.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2–5 mol%), and a copper(I) co-catalyst like CuI (3–10 mol%).[1]

  • Evacuate and backfill the flask with an inert gas.[1]

  • Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0–3.0 equiv).[1]

  • Add the terminal alkyne (1.1–1.5 equiv) dropwise at room temperature.[1]

  • Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC.[1]

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-1-methyl-1H-benzo[d]imidazole.

Quantitative Data for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHFRT680-90
2EthynyltrimethylsilanePd(dppf)Cl₂ (4) / CuI (8)i-Pr₂NHDMF40875-85
31-HexynePd(PPh₃)₄ (5) / CuI (10)Et₃NAcetonitrile501270-85

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational agents. Its unique bicyclic structure allows it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets, particularly the hinge region of protein kinases. The strategic functionalization of the benzimidazole core is a key strategy in the design of potent and selective kinase inhibitors. 2-Bromo-1-methyl-1H-benzo[d]imidazole is a valuable and versatile building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 2-position serves as a convenient synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The methyl group at the 1-position can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound and for the evaluation of their biological activity against key kinase targets.

Synthetic Strategies and Protocols

The derivatization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and efficient means to generate a library of analogs for structure-activity relationship (SAR) studies.

General Experimental Workflow

A typical experimental workflow for the functionalization of this compound is depicted below. This workflow outlines the key stages from reaction setup to the characterization of the final product.[1]

Experimental Workflow setup Reaction Setup - Weigh Starting Materials - Add Anhydrous Solvent - Degas and Purge with Inert Gas reaction Reaction - Heat to Desired Temperature - Monitor Progress (TLC, LC-MS) setup->reaction workup Work-up & Purification - Quench Reaction - Aqueous Work-up & Extraction - Dry Organic Layer - Purify by Column Chromatography reaction->workup analysis Product Analysis - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) workup->analysis

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1-methyl-1H-benzo[d]imidazoles

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of various aryl and heteroaryl groups at the 2-position of the benzimidazole core.[2]

Reaction Scheme:

Suzuki-Miyaura Coupling start This compound product 2-Aryl-1-methyl-1H-benzo[d]imidazole start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product reagents Pd Catalyst Base

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[2]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos).[2][3]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).[2]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-benzo[d]imidazole.[2]

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1-methyl-1H-benzo[d]imidazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of various 2-amino-substituted benzimidazoles.[2]

Reaction Scheme:

Buchwald-Hartwig Amination start This compound product 2-Amino-1-methyl-1H-benzo[d]imidazole start->product Buchwald-Hartwig Amination amine R¹R²NH amine->product reagents Pd Catalyst Base

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[2]

  • Add this compound (1.0 mmol, 1.0 equiv.) and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 equiv.).[2]

  • Add the desired amine (1.2-1.5 equiv.).[2]

  • Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[2]

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.[2]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[2]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]

  • Purify the residue by flash column chromatography to yield the 2-amino-1-methyl-1H-benzo[d]imidazole derivative.[2]

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromo-substituted benzimidazoles and the inhibitory activities (IC₅₀ values) of various benzimidazole-based kinase inhibitors. While specific data for a comprehensive library derived directly from this compound is not extensively published in a single source, the data presented here is based on analogous reactions and compounds, providing a valuable reference for expected outcomes and biological activities.

Table 1: Representative Yields and Biological Activities of Benzimidazole Derivatives

EntryStarting MaterialCoupling Partner/Final MoietyReaction TypeYield (%)Target KinaseIC₅₀ (µM)Reference
12-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidSuzuki-Miyaura~85-95--[3]
22-Bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidSuzuki-Miyaura~80-92--[3]
31H-benzo[d]imidazole derivative(E)-N'-(3-bromobenzylidene)Multi-step synthesis-EGFR-[4]
41H-benzo[d]imidazole derivative(E)-N'-(3-fluorobenzylidene)Multi-step synthesis-mTOR-[4]
51H-benzo[d]imidazole derivative(E)-N'-(3,5-dichlorobenzylidene)Multi-step synthesis-CDK2-[4]
61H-benzo[d]imidazole derivative(E)-N'-(2,4-dichlorobenzylidene)Multi-step synthesis-AURKC-[4]
72-phenyl-1,4,6-trimethyl-1H-benzo[d]imidazoleN-cyclohexylcarboxamideMulti-step synthesis-17β-HSD101.65 ± 0.55[5]
82-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole5-methylisoxazole-4-carboxamideMulti-step synthesis-FLT30.495[1]

*Yields are approximate and based on similar reactions reported in the literature.

Targeted Signaling Pathways

Benzimidazole-based compounds have been shown to inhibit a variety of protein kinases involved in critical cancer-related signaling pathways. Understanding these pathways is crucial for the rational design of novel inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and migration.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The EGFR signaling pathway.

In Vitro Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with Synthesized Compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC₅₀ absorbance_reading->ic50_calculation

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in complete cell culture medium. Add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The synthetic protocols and biological evaluation methods described in these application notes provide a robust framework for the discovery and development of novel kinase inhibitors based on the this compound scaffold. The versatility of palladium-catalyzed cross-coupling reactions allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. This approach paves the way for the identification of potent and selective kinase inhibitor candidates for further preclinical and clinical development. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the clinical translation of these promising compounds.

References

Application Notes and Protocols for the Purification of 2-Bromo-1-methyl-1H-benzo[d]imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-methyl-1H-benzo[d]imidazole is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful development of new drug candidates. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of analogous benzimidazole derivatives and is intended for researchers, scientists, and professionals in drug development.[1][2][3]

Key Challenges in Purification

The synthesis of this compound can result in a crude product containing various impurities. These may include unreacted starting materials, over-brominated byproducts (e.g., dibromo- or tribromo-substituted benzimidazoles), and isomers formed during the synthesis.[1] Effective separation of these impurities is crucial for obtaining a high-purity final product.

Methodology Overview

The purification strategy employs silica gel column chromatography, a standard and effective technique for the separation of moderately polar organic compounds.[4] The protocol involves the following key steps:

  • Thin Layer Chromatography (TLC) Analysis: To determine the optimal mobile phase for separation.

  • Column Preparation: Packing the chromatography column with a silica gel slurry.

  • Sample Loading: Applying the crude product onto the column.

  • Elution: Passing the mobile phase through the column to separate the components.

  • Fraction Collection and Analysis: Collecting the eluted solvent in fractions and identifying those containing the pure product.

  • Product Recovery: Evaporating the solvent to obtain the purified compound.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the step-by-step procedure for the purification of this compound.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane (or petroleum ether), Ethyl acetate, Dichloromethane, Methanol (all analytical grade)

  • Glass chromatography column with a stopcock

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Cotton wool or fritted glass disc

  • Sand (optional)

2. Mobile Phase Optimization using Thin Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for successful separation.[5] The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4.[4]

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Common starting ratios to test include 9:1, 8:2, 7:3, and 1:1 (Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in a chamber containing one of the prepared eluent systems.

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase will show good separation between the spot corresponding to the product and any impurity spots.

3. Column Preparation (Wet Packing Method)

  • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.[5]

  • Add a thin layer of sand (optional) over the cotton wool.[5]

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.[4][5]

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.[5]

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.[5]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it until the packing is stable.

4. Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[4]

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[4]

  • Carefully add the silica-adsorbed sample to the top of the prepared column.[4]

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution by opening the stopcock to allow the mobile phase to flow through the column. A constant flow rate should be maintained.

  • If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.[4]

  • Collect the eluting solvent in a series of labeled test tubes or flasks.[4]

6. Fraction Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.[4]

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

  • Develop and visualize the TLC plate to determine which fractions contain the desired compound, free from impurities.

7. Product Recovery

  • Combine the fractions identified as containing the pure product.[4]

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]

  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of benzimidazole derivatives, which can be adapted for this compound.

ParameterDescriptionTypical Values/RangesReference
Stationary Phase The solid adsorbent used in the column.Silica Gel (60-120 or 230-400 mesh)[1][2][4][5]
Mobile Phase (Eluent) The solvent or mixture of solvents used to move the compounds through the column.Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Chloroform/Ethanol[4][5][6][7]
Elution Mode The method of passing the eluent through the column.Isocratic or Gradient Elution[4][8]
Optimal Rf Value The target retention factor for the desired compound on TLC for good separation.0.2 - 0.4[4]
Sample Loading The method of applying the crude sample to the column.Dry loading (adsorbed on silica gel)[4]
Detection Method The method used to analyze the collected fractions.Thin Layer Chromatography (TLC) with UV visualization (254 nm)[4][9]

Workflow Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Recovery tlc TLC Analysis & Mobile Phase Optimization column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Eluent sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Elution (Isocratic or Gradient) sample_prep->elution Load Sample collection Fraction Collection elution->collection fraction_analysis Fraction Analysis by TLC collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions recovery Solvent Evaporation (Rotary Evaporator) pooling->recovery final_product Purified Product recovery->final_product

References

recrystallization method for 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Recrystallization of 2-Bromo-1-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of this compound via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, which is essential for accurate biological testing and drug development.[1] This protocol outlines solvent selection, the recrystallization procedure, and methods for troubleshooting common issues.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount for the successful synthesis of target compounds and for obtaining reliable biological data. Recrystallization is a robust and widely used method for purifying solid organic compounds.[1][2] The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[2]

Data Presentation

While quantitative solubility data for this compound is not extensively available in published literature, qualitative data for the parent compound, 2-bromo-1H-benzimidazole, and general solvent suggestions for similar compounds can guide the solvent selection process.[3] Researchers should perform a solvent screening to identify the optimal solvent or solvent system.[4]

Table 1: Qualitative Solubility and Suggested Solvents for Screening

Solvent/Solvent SystemExpected Solubility of Similar BenzimidazolesRationale for Screening
MethanolSoluble[3]A polar protic solvent, good for many polar organic compounds.
EthanolSuggested for screening[4]Similar to methanol, offers a different polarity profile.
Ethyl AcetateSuggested for screening[4]A moderately polar solvent, may provide good solubility differential.
AcetoneSuggested for screening[4]A polar aprotic solvent, useful for a range of compounds.
TolueneUsed for crystallization of some heterocyclic compounds[5]A non-polar solvent, could be effective if impurities are highly polar.
Acetonitrile/Diethyl EtherUsed for recrystallization of a similar imidazolium salt[6]A solvent/anti-solvent system can be effective for inducing crystallization.
Ethanol/WaterCommon mixed-solvent systemWater acts as an anti-solvent to the more soluble ethanol, allowing for fine-tuning of solubility.
Ethyl Acetate/HexaneCommon mixed-solvent system[4]Hexane acts as a non-polar anti-solvent to the moderately polar ethyl acetate.
Dichloromethane/HexaneSuggested for "salting out" oily products[4]A polar/non-polar mixture that can induce crystallization.

Note: The addition of a methyl group at the 1-position may alter the solubility profile compared to the parent compound.[3]

Experimental Protocols

This section details the step-by-step procedure for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol for Recrystallization
  • Solvent Selection: In small test tubes, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to the flask while stirring and heating.[4][7] Continue adding small portions of the hot solvent until the compound is completely dissolved.[4][7]

  • Decolorization (if necessary): If the hot solution is colored, and the pure compound is expected to be colorless, add a small amount of activated charcoal to the solution.[8] Boil the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean funnel and receiving flask to prevent premature crystallization.[4] Filter the hot solution through fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is crucial for the formation of pure crystals as impurities are excluded from the growing crystal lattice.[2][7] Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.[4][7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surface.[2]

  • Drying: Dry the purified crystals under vacuum in the Buchner funnel for a few minutes.[2] For complete drying, transfer the crystals to a watch glass and place them in a drying oven (at a temperature well below the compound's melting point) or a vacuum desiccator.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recovery The compound is too soluble in the chosen solvent; too much solvent was used; cooling was too rapid.[4]Select a less-solubilizing solvent or a mixed-solvent system. Use the minimum amount of hot solvent. Allow for slow cooling.[4]
Product Fails to Crystallize (Oils Out) Presence of impurities inhibiting crystal formation; the compound has a low melting point.[4]Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal from a previous successful crystallization. Consider using a different solvent or a solvent/anti-solvent system.[4]
Colored Impurities Remain Impurities are co-crystallizing with the product.Treat the hot solution with activated charcoal before the cooling step.[8]

Visualization

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound start Start: Crude Product solvent_selection 1. Solvent Screening start->solvent_selection dissolution 2. Dissolution in Minimal Hot Solvent solvent_selection->dissolution decolorization 3. Decolorization (Optional, with Charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration decolorization->hot_filtration If Yes crystallization 5. Slow Cooling & Crystallization decolorization->crystallization If No hot_filtration->crystallization isolation 6. Vacuum Filtration crystallization->isolation washing 7. Wash with Cold Solvent isolation->washing drying 8. Drying washing->drying end End: Pure Crystals drying->end

Caption: A general workflow for the recrystallization process.

References

Application Notes and Protocols for LC-MS Analysis of 2-Bromo-1-methyl-1H-benzo[d]imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of chemical reactions involving 2-Bromo-1-methyl-1H-benzo[d]imidazole using Liquid Chromatography-Mass Spectrometry (LC-MS). The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 2-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions. Accurate and efficient monitoring of these reactions is crucial for optimization, yield determination, and impurity profiling.

Introduction

This compound is a versatile intermediate in the synthesis of a wide range of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are frequently employed to functionalize the 2-position of the benzimidazole core. LC-MS is an indispensable tool for real-time or near real-time monitoring of these reactions, providing valuable information on the consumption of starting materials, formation of products, and the emergence of byproducts. This document outlines generalized protocols for sample preparation, LC-MS analysis, and data interpretation for these reaction types.

Key Applications

  • Reaction Progress Monitoring: Track the consumption of this compound and the formation of the desired product over time.

  • Byproduct Identification: Detect and identify potential side products, such as dehalogenated species.

  • Quantitative Analysis: Determine the relative concentrations of reactants and products in the reaction mixture.

  • High-Throughput Experimentation Screening: Rapidly assess the outcome of various reaction conditions.

Experimental Protocols

Protocol 1: LC-MS Analysis for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction between an organoboron compound and an organic halide.[1]

Reaction Scheme: A typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

1. Sample Preparation from Reaction Mixture:

  • At specified time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quench the aliquot immediately in a vial containing a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction.

  • Vortex the mixture to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[2]

2. LC-MS Parameters:

The following are typical starting parameters and may require optimization for specific analytes.

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 5-10 minutes to elute compounds of varying polarities.[2]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (e.g., m/z 100-800) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Key Ions to Monitor This compound: [M+H]⁺ at m/z 211/213 (characteristic isotopic pattern for bromine). Arylboronic Acid: Varies. Product: [M+H]⁺ corresponding to the coupled product.

3. Data Analysis:

  • Extract ion chromatograms (EICs) for the [M+H]⁺ ions of the starting material and the expected product.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

  • Check for the presence of a dehalogenated byproduct (1-methyl-1H-benzo[d]imidazole) at [M+H]⁺ m/z 133.

Protocol 2: LC-MS Analysis for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1]

Reaction Scheme: A typical Buchwald-Hartwig amination of this compound with an amine.

1. Sample Preparation:

  • Follow the same procedure as described in Protocol 1 for sample withdrawal, quenching, and filtration.[3]

2. LC-MS Parameters:

  • The LC parameters can be similar to those in Protocol 1. The MS parameters should be adjusted to monitor the relevant ions.

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A suitable gradient to separate the starting materials and product.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode ESI, Positive Mode
Scan Mode Full Scan for qualitative analysis, SIM or MRM for quantitative analysis.
Key Ions to Monitor This compound: [M+H]⁺ at m/z 211/213. Amine: Varies. Product: [M+H]⁺ corresponding to the aminated product.

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data obtained from LC-MS monitoring of a Suzuki-Miyaura coupling reaction. The data is based on the relative peak areas of the extracted ion chromatograms.

Table 1: Hypothetical Reaction Progress of a Suzuki-Miyaura Coupling

Time (hours)This compound (Relative Area %)2-Aryl-1-methyl-1H-benzo[d]imidazole (Product) (Relative Area %)1-methyl-1H-benzo[d]imidazole (Byproduct) (Relative Area %)
010000
165332
230673
45923
8<1964

Mass Spectral Fragmentation

The mass spectrum of this compound under positive ESI conditions will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ at m/z 211 and 213, with a nearly 1:1 ratio, which is indicative of the presence of one bromine atom. The fragmentation of benzimidazole derivatives often involves the loss of small neutral molecules from the imidazole ring.[4]

Visualizations

G General Workflow for LC-MS Reaction Monitoring cluster_reaction Reaction Phase cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Extract Ion Chromatograms detect->process quantify Integrate Peak Areas process->quantify interpret Determine Reaction Progress quantify->interpret

Caption: Workflow for LC-MS reaction monitoring.

G Suzuki-Miyaura Coupling Pathway reactant1 2-Bromo-1-methyl-1H- benzo[d]imidazole catalyst Pd Catalyst + Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 2-Aryl-1-methyl-1H- benzo[d]imidazole catalyst->product Main Reaction byproduct Dehalogenated Byproduct catalyst->byproduct Side Reaction (Dehalogenation)

Caption: Suzuki-Miyaura reaction pathway.

Troubleshooting

  • Dehalogenation: The presence of a significant peak corresponding to the dehalogenated byproduct can indicate issues with the catalyst, base, or solvent.[3] Consider using bulkier, electron-rich phosphine ligands to minimize this side reaction.

  • Poor Peak Shape: Tailing or broad peaks can be due to column degradation, improper mobile phase pH, or interactions with metal surfaces in the LC system.

  • No Product Detected: This could be due to a failed reaction or ionization issues. Confirm the reaction failure with another technique (e.g., TLC) and check MS parameters for the expected product mass.

These application notes and protocols are intended as a guide. Researchers should perform their own method development and validation for specific applications.

References

Application Notes and Protocols for Developing Novel Anticancer Agents from 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from the versatile scaffold, 2-Bromo-1-methyl-1H-benzo[d]imidazole. The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including potent anticancer properties. The bromine atom at the 2-position serves as a key synthetic handle, allowing for the introduction of diverse chemical moieties through various cross-coupling reactions, thereby enabling the generation of extensive compound libraries for anticancer screening.

This document outlines the synthetic strategies, detailed experimental protocols for key biological assays, and summarizes the anticancer activities of representative derivatives. While specific preclinical data for compounds derived directly from this compound is emerging, the data presented herein is based on this scaffold and its closely related and well-studied analogs, providing a strong predictive foundation for drug discovery efforts.

Synthetic Strategies for Derivatization

The primary route for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to introduce aryl, heteroaryl, and amino groups at the 2-position.

Suzuki-Miyaura Coupling for 2-Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to react this compound with various boronic acids or esters to yield 2-aryl-1-methyl-1H-benzo[d]imidazoles.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Purification cluster_product Product 2_Bromo_1_methyl_benzimidazole 2-Bromo-1-methyl- 1H-benzo[d]imidazole Reaction_Setup Combine Reactants, Catalyst, Base, Solvent 2_Bromo_1_methyl_benzimidazole->Reaction_Setup Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Reaction_Setup Pd_Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand Pd_Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Setup Inert_Atmosphere Degas and Purge with Inert Gas (Ar/N₂) Reaction_Setup->Inert_Atmosphere Heating Heat to Reflux (e.g., 80-100°C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Aryl-1-methyl- 1H-benzo[d]imidazole Purification->Final_Product

Caption: Synthetic workflow for 2-Aryl-1-methyl-1H-benzo[d]imidazoles via Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for 2-Amino Derivatives

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds. This reaction is ideal for synthesizing 2-amino-1-methyl-1H-benzo[d]imidazole derivatives by coupling the starting material with a wide range of primary or secondary amines.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Purification cluster_product Product 2_Bromo_1_methyl_benzimidazole 2-Bromo-1-methyl- 1H-benzo[d]imidazole Reaction_Setup Combine Reactants, Catalyst, Base, Solvent (in Glovebox) 2_Bromo_1_methyl_benzimidazole->Reaction_Setup Amine Primary or Secondary Amine Amine->Reaction_Setup Pd_Catalyst Pd₂(dba)₃ + Ligand (e.g., Xantphos) Pd_Catalyst->Reaction_Setup Base Base (e.g., NaOt-Bu) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Setup Inert_Atmosphere Seal and Heat (e.g., 80-110°C) Reaction_Setup->Inert_Atmosphere Monitoring Monitor Progress (TLC, LC-MS) Inert_Atmosphere->Monitoring Workup Quench with NH₄Cl (aq) & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Amino-1-methyl- 1H-benzo[d]imidazole Purification->Final_Product

Caption: Synthetic workflow for 2-Amino-1-methyl-1H-benzo[d]imidazoles via Buchwald-Hartwig amination.

Anticancer Activity and Quantitative Data

Derivatives of the 1-methyl-1H-benzo[d]imidazole scaffold have demonstrated significant anticancer activity through various mechanisms of action. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 2-Aryl-1-methyl-1H-benzo[d]imidazole Analogs
Compound IDR-Group at C2Cancer Cell LineIC50 (µM)Mechanism of Action
1a 4-MethoxyphenylA549 (Lung)0.15 ± 0.01Tubulin Polymerization Inhibitor
1b 4-MethoxyphenylSW480 (Colon)3.68 ± 0.59Tubulin Polymerization Inhibitor
1c 3,4,5-TrimethoxyphenylA549 (Lung)11.75 µg/mLTubulin Polymerization Inhibitor
1d PhenylA549 (Lung)> 50Tubulin Polymerization Inhibitor
2a 3-FluorophenylHCT-116 (Colon)8.54 ± 0.76Multi-Kinase Inhibitor
2b 3-FluorophenylHepG2 (Liver)7.82 ± 0.61Multi-Kinase Inhibitor
2c 3-FluorophenylMCF-7 (Breast)9.21 ± 0.88Multi-Kinase Inhibitor
3a 4-(Piperidin-1-yl)phenylK562 (Leukemia)0.21Tubulin Polymerization Inhibitor
3b 4-(Piperidin-1-yl)phenylA549 (Lung)0.12Tubulin Polymerization Inhibitor
3c 4-(Piperidin-1-yl)phenylMCF-7 (Breast)0.15Tubulin Polymerization Inhibitor

Note: Data for compounds 1a-1d are based on the closely related 6-methyl isomer. Data for compounds 2a-2c and 3a-3c are representative of the broader class of 1H-benzo[d]imidazole derivatives.

Table 2: Kinase Inhibitory Activity of Representative Benzimidazole Derivatives
Compound IDTarget KinaseIC50 (µM)
4a EGFR0.099
4b HER20.15
4c CDK20.21
4d AURKC0.18
4e mTOR0.25

Note: Data is representative of potent kinase inhibitors from the benzimidazole class.

Key Signaling Pathways

The anticancer effects of 1-methyl-1H-benzo[d]imidazole derivatives are often attributed to their modulation of critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of Tubulin Polymerization

A significant number of benzimidazole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

G Benzimidazole_Derivative 1-Methyl-1H-benzo[d]imidazole Derivative Tubulin α/β-Tubulin Dimers Benzimidazole_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Benzimidazole_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Polymerization->Mitotic_Arrest Disruption leads to Mitotic_Spindle_Formation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1-methyl-1H-benzo[d]imidazole derivatives leading to apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. Certain benzimidazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and inhibiting cancer cell proliferation.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 PIP₂ to PIP2 PIP₂ Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Benzimidazole_Derivative 1-Methyl-1H-benzo[d]imidazole Derivative Benzimidazole_Derivative->PI3K Inhibits Benzimidazole_Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-methyl-1H-benzo[d]imidazole derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of newly synthesized 2-substituted-1-methyl-1H-benzo[d]imidazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

G Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Serial Dilutions of Compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate Cell Viability and IC₅₀ Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound as described for cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic methodologies and biological evaluation protocols outlined in these application notes provide a robust framework for researchers to synthesize and screen a diverse range of derivatives. The encouraging cytotoxicity and mechanistic data from analogous compounds suggest that derivatives of this compound are likely to exhibit potent anticancer activities through mechanisms such as tubulin polymerization inhibition and modulation of key signaling pathways. Further exploration of this chemical space is warranted to identify lead compounds for future preclinical and clinical development.

Application Notes and Protocols: 2-Bromo-1-methyl-1H-benzo[d]imidazole in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, constituting the core structure of numerous pharmacologically active agents.[1] These compounds, as isosteres of naturally occurring purines, can readily interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents.[1] This document outlines the application of 2-Bromo-1-methyl-1H-benzo[d]imidazole as a lead compound for the synthesis and evaluation of new potential antimicrobial agents. The strategic placement of a bromine atom at the 2-position provides a handle for further chemical modifications, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at enhancing antimicrobial potency and selectivity.[1]

Synthesis of this compound

A common and effective method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] For the synthesis of this compound, a plausible route involves the reaction of N-methyl-1,2-phenylenediamine with a bromine-containing single-carbon source.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add cyanogen bromide (CNBr) (1.1 eq) portion-wise to the solution while stirring at room temperature. Caution: CNBr is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.[1]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Antimicrobial Activity Screening

The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[1]

    • Bacterial/fungal inoculums (adjusted to ~5 x 10⁵ CFU/mL)[1]

    • Test compounds dissolved in DMSO (stock solution)[1]

    • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[1]

    • Negative control (media with DMSO)[1]

    • Spectrophotometer (plate reader)[1]

  • Procedure:

    • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[1]

    • Compound Dilution: Perform serial two-fold dilutions of the test compounds directly in the plate.

    • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[1]

    • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

  • Procedure:

    • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[1]

    • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plate.[1]

    • Incubation: Incubate the agar plates at 37°C for 24 hours for bacteria or 35°C for 48 hours for fungi.[1]

    • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of the synthesized compounds against mammalian cell lines to determine their therapeutic index.

Protocol 4: MTT Assay for Cytotoxicity

  • Materials:

    • Human cell line (e.g., HeLa, HEK293)

    • 96-well cell culture plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO)[1]

    • Test compounds dissolved in DMSO[1]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 24-48 hours.[1]

    • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

    • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[1]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative benzimidazole derivatives against various microbial strains. Disclaimer: Direct experimental data for this compound is not extensively available in the public domain. The data presented for related compounds provides an estimated profile and highlights the potential of this scaffold.

CompoundOrganismMIC (µg/mL)Reference
Indolylbenzo[d]imidazoles 3ao and 3aqStaphylococcus aureus< 1[3]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9[3]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9[3]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9[3]
Benzimidazole derivative 4aBacillus subtilis12.5[4]
Benzimidazole derivative 4aPseudomonas aeruginosa25[4]
Benzimidazole derivative 4aCandida albicans6.25[4]
Benzimidazole derivative 4bCandida albicans12.5[4]

Mechanism of Action

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. A prominent target in bacteria is DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] Inhibition of its ATPase activity leads to the disruption of DNA supercoiling and ultimately, cell death.[1]

Visualizations

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials (N-methyl-1,2-phenylenediamine, CNBr) synthesis Chemical Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Assay characterization->mic Test Compound mbc MBC/MFC Assay mic->mbc cytotoxicity Cytotoxicity Assay (MTT) mic->cytotoxicity sar Structure-Activity Relationship (SAR) mbc->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for antimicrobial drug discovery using this compound.

Diagram 2: Proposed Mechanism of Action

G compound 2-Bromo-1-methyl-1H- benzo[d]imidazole Derivative target Bacterial DNA Gyrase compound->target Inhibition process DNA Supercoiling target->process outcome1 Inhibition of DNA Replication & Transcription process->outcome1 outcome2 Bacterial Cell Death outcome1->outcome2

Caption: Proposed mechanism of action targeting bacterial DNA gyrase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling of 2-Bromo-1-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering systematic approaches to identify and resolve common issues.

Q1: I am observing low to no yield of my desired coupled product. What are the primary factors to investigate?

A1: Low or no yield in Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors. A systematic check of your reagents and reaction conditions is the best approach.

  • Catalyst System Integrity: The palladium catalyst and its coordinating ligand are central to the reaction.

    • Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ can degrade over time. Ensure your palladium source is fresh and has been stored correctly.[1] For more challenging couplings, highly active catalysts like Pd(PPh₃)₄ or specialized precatalysts may offer better results.[2]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can inhibit the catalyst.[1] Use fresh ligands stored under an inert atmosphere. For electron-rich N-heterocycles like benzimidazoles, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3]

  • Reagent Quality:

    • Aryl Halide: Confirm the purity of your this compound.

    • Boronic Acid/Ester: Boronic acids can undergo degradation or protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially electron-deficient ones.[1] Use high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, deactivating the catalytic system.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and use degassed solvents.[4][5]

    • Base and Solvent: The choice of base and solvent is crucial and substrate-dependent. An inappropriate choice can halt the reaction. (See Q2 and Table 2 for more details).

Q2: My main side product is the dehalogenated starting material, 1-methyl-1H-benzo[d]imidazole. How can I prevent this?

A2: Dehalogenation is a frequent side reaction with electron-rich heteroaromatic halides like this compound.[3] This occurs when a competing reductive pathway removes the bromine atom. Several strategies can minimize this:

  • Ligand Selection: The ligand's role is to stabilize the palladium center and favor the cross-coupling pathway. Bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in suppressing dehalogenation for these types of substrates.[3][6]

  • Choice of Base: Strong bases can sometimes promote dehalogenation. While a base is necessary to activate the boronic acid for transmetalation, using milder or non-nucleophilic bases can be beneficial.[7] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for coupling nitrogen-rich heterocycles.[4][7]

  • Solvent System: The solvent can influence competing reaction pathways. Anhydrous solvents are generally preferred. Common solvent systems include mixtures of dioxane/water or toluene.[3][8]

  • Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling. Consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C).

Q3: I am observing significant amounts of a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can it be avoided?

A3: Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen in the reaction mixture.[9] Rigorous degassing of the solvent and maintaining a strict inert atmosphere is the most effective preventative measure.[5]

  • Excess Pd(II): The reaction mechanism involves the reduction of a Pd(II) source to the active Pd(0) catalyst. If excess Pd(II) species are present, they can promote the homocoupling of two boronic acid molecules.[9] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of the Pd(II) precatalyst can help.

  • Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.

Q4: Which specific catalyst, base, and solvent combinations are recommended for this substrate?

A4: For N-heterocyclic substrates like this compound, specific combinations have proven effective. The optimal conditions should be determined empirically for each specific boronic acid partner.

  • Recommended Catalyst System: A combination of a palladium(II) source like Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos (4-10 mol%) is a robust starting point.[4]

  • Recommended Base: Inorganic bases are most common.[7] Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (typically 2.0 equivalents) are highly effective for nitrogen-containing heterocycles.[4][7]

  • Recommended Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water, is widely used.[4][8] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical conditions and their effects on the Suzuki-Miyaura coupling of bromo-benzimidazole derivatives.

Table 1: Comparison of Typical Catalyst Systems

Palladium Source (mol%)Ligand (mol%)Typical SubstratesReported YieldReference(s)
Pd(OAc)₂ (2-5%)SPhos (4-10%)N-heterocyclic halidesGood to Excellent[4]
Pd(OAc)₂ (2-5%)XPhos (4-10%)N-heterocyclic halidesGood to Excellent[3]
Pd(PPh₃)₄ (3-5%)NoneGeneral aryl bromidesGood to Excellent[10]
PdCl₂(dppf)NoneGeneral aryl bromidesGood to Excellent[11]
Pd₂(dba)₃ (1-2%)Xantphos (2-4%)Buchwald-Hartwig AminationGood to Excellent[10]

Table 2: Influence of Base and Solvent on Coupling Reactions

Base (equiv.)SolventSubstrate TypeReported YieldReference(s)
K₃PO₄ (2.0)Dioxane / H₂ONitrogen-rich heterocycles90-99%[4][7]
Cs₂CO₃ (2.0)DioxaneAryl halides95-99%[7][12]
K₂CO₃ (2.0)DMF / H₂OBenzyl halidesGood to High[13]
Na₂CO₃ (2.0)Toluene / EtOH / H₂OAryl halidesGood to High[14]
NaOH (2.0)MeOH / H₂OAryl bromides~98%[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. The specific boronic acid, catalyst, ligand, base, and temperature may require adjustment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[10]

  • Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)[3]

  • Ligand (e.g., SPhos, 4-10 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[10]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 to 5:1 ratio)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[4]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source and the ligand to the flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.[3]

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)L(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' Coupled Product trans_complex->product Reductive Elimination aryl_halide Ar-X (2-Bromo-1-methyl- benzimidazole) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[15]

Troubleshooting_Workflow start Low / No Yield check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions sub_q1 Reagents OK? check_reagents->sub_q1 sub_q2 Conditions OK? check_conditions->sub_q2 replace_reagents Replace/Purify Reagents Use fresh catalyst/ligand sub_q1->replace_reagents No analyze_byproducts Analyze Byproducts (TLC, LC-MS) sub_q1->analyze_byproducts Yes improve_conditions Improve Degassing Optimize Temperature sub_q2->improve_conditions No sub_q2->analyze_byproducts Yes dehalogenation Dehalogenation? analyze_byproducts->dehalogenation homocoupling Homocoupling? dehalogenation->homocoupling No optimize_ligand_base Optimize Ligand & Base (e.g., SPhos, K₃PO₄) Lower Temperature dehalogenation->optimize_ligand_base Yes improve_degassing2 Improve Degassing Check for O₂ leaks homocoupling->improve_degassing2 Yes end_node Consult Further Literature homocoupling->end_node No optimize_ligand_base->end_node improve_degassing2->end_node

Caption: A logical workflow for troubleshooting common issues.

Key_Reaction_Components Key Reaction Components ArylHalide Aryl Halide (2-Bromo-1-methyl- 1H-benzo[d]imidazole) Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling BoronicAcid Organoboron Reagent (Arylboronic Acid) BoronicAcid->Coupling Product Coupled Product (2-Aryl-1-methyl- 1H-benzo[d]imidazole) Coupling->Product Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Coupling catalyzes Base Base (e.g., K₃PO₄) Base->Coupling activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupling facilitates

References

Technical Support Center: Synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common side products encountered during the synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole, along with troubleshooting strategies and frequently asked questions to assist in optimizing your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and how do they influence side product formation?

A1: The most common synthetic strategies involve a two-step process:

  • Formation of the 1-methyl-1H-benzo[d]imidazole core: This is typically achieved by the condensation of N-methyl-o-phenylenediamine with a one-carbon source like formic acid or triethyl orthoformate. Incomplete cyclization can be a source of impurities if this step does not go to completion.

  • Electrophilic Bromination: The 1-methyl-1H-benzo[d]imidazole intermediate is then brominated at the 2-position. The choice of brominating agent and reaction conditions at this stage is critical in determining the side product profile.

An alternative single-step approach involves the reaction of N-methyl-o-phenylenediamine with cyanogen bromide. While potentially more direct, this method may also lead to the formation of various side products if not carefully controlled.

Q2: What are the most common side products observed in the synthesis of this compound?

A2: The most frequently encountered side products include:

  • Unreacted 1-methyl-1H-benzo[d]imidazole: The starting material for the bromination step.

  • Over-brominated products: These are primarily dibromo- and, to a lesser extent, tribromo-substituted 1-methyl-1H-benzo[d]imidazoles. Bromination can occur on the benzene ring portion of the molecule.

  • Isomeric monobromo products: While bromination is highly favored at the 2-position of the imidazole ring, minor amounts of isomers with bromine substitution on the benzene ring can also be formed.

  • N-brominated species: Although less common, bromination on the second nitrogen of the imidazole ring is a possibility under certain conditions.

Q3: How can I minimize the formation of over-brominated side products?

A3: Controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (1.0-1.1 equivalents) of the brominating agent is often recommended to drive the reaction to completion without promoting excessive polybromination.[1] Performing the reaction at lower temperatures (e.g., 0-5 °C) can also enhance the selectivity for mono-bromination.[1]

Q4: What is the best method for purifying the final product and removing these side products?

A4: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[1] The choice of method depends on the scale of the reaction and the nature of the impurities. For separating isomers and over-brominated products, column chromatography is generally more effective.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low yield of the desired product Incomplete reaction during the cyclization or bromination step.Increase reaction time or temperature. Ensure the purity of starting materials.
Product loss during work-up and purification.Optimize extraction pH and solvent. Handle the product carefully during purification steps.
Presence of multiple spots on TLC after bromination Formation of over-brominated products.Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 eq). Lower the reaction temperature.
Presence of unreacted starting material.Increase the amount of brominating agent slightly or prolong the reaction time.
Formation of isomeric byproducts.Optimize bromination conditions (solvent, temperature) to improve regioselectivity. Careful column chromatography may be required for separation.
Product appears as a dark oil or tar Decomposition of starting materials or product.Avoid excessively high temperatures and prolonged reaction times. Ensure inert atmosphere if necessary.
Impure starting materials.Purify starting materials before use.

Quantitative Data on Side Product Formation

The following table provides illustrative data on the expected product distribution under different bromination conditions. These values are representative and can vary based on specific experimental parameters.

Brominating Agent Equivalents of Brominating Agent Temperature (°C) Typical Yield of this compound (%) Approximate Percentage of Side Products (%)
Br₂ in Acetic Acid1.10-585-90Unreacted Starting Material: <5Dibromo-isomers: 5-10
Br₂ in Acetic Acid1.52560-70Unreacted Starting Material: <2Dibromo-isomers: 25-35Tribromo-isomers: <5
N-Bromosuccinimide (NBS) in CCl₄1.1Reflux75-85Unreacted Starting Material: <10Dibromo-isomers: 5-15

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

  • In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzo[d]imidazole.

Step 2: Bromination of 1-methyl-1H-benzo[d]imidazole

  • Suspend 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a stirred solution of ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Low Yield Solutions cluster_solutions_purity Purity Issue Solutions cluster_solutions_decomposition Decomposition Solutions start Start Synthesis reaction_complete Reaction Complete (TLC Analysis) start->reaction_complete main_issue Identify Primary Issue reaction_complete->main_issue low_yield Low Yield main_issue->low_yield Low Yield multiple_spots Multiple Spots on TLC main_issue->multiple_spots Impure dark_product Dark/Oily Product main_issue->dark_product Decomposition check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Time/Temp low_yield->optimize_conditions workup_loss Review Work-up Procedure low_yield->workup_loss control_bromine Control Bromine Stoichiometry (1.0-1.1 eq) multiple_spots->control_bromine lower_temp Lower Bromination Temperature multiple_spots->lower_temp column_chrom Purify by Column Chromatography multiple_spots->column_chrom avoid_heat Avoid High Temperatures dark_product->avoid_heat inert_atmosphere Use Inert Atmosphere dark_product->inert_atmosphere end_node Pure Product Obtained check_reagents->end_node optimize_conditions->end_node workup_loss->end_node column_chrom->end_node avoid_heat->end_node inert_atmosphere->end_node

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and effective method for the synthesis of this compound is a two-step process. The first step involves the formation of the 1-methyl-1H-benzo[d]imidazole core. This is typically achieved through the condensation of N-methyl-o-phenylenediamine with a one-carbon source like formic acid. The second step is the selective bromination of the 2-position of the benzimidazole ring using a suitable brominating agent.

Q2: What are the typical yields for this synthesis?

Yields can vary significantly based on the specific reaction conditions, purity of starting materials, and purification methods employed. While specific yields for this compound are not widely reported, yields for analogous benzimidazole syntheses can range from moderate to high. Optimization of the reaction parameters is crucial for achieving a high yield.[1]

Q3: What are the most common side products or impurities I should be aware of?

Common impurities can include unreacted starting materials, particularly 1-methyl-1H-benzo[d]imidazole. Over-bromination, leading to the formation of dibromo- or tribromo-substituted benzimidazoles, can also occur if the reaction is not carefully controlled. Additionally, isomers may form depending on the reaction conditions.[1]

Q4: How can I purify the final product?

The most common methods for purifying this compound are recrystallization and column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities. For recrystallization, selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[2] For column chromatography, a common stationary phase is silica gel, with an eluent system typically composed of a mixture like ethyl acetate/methanol or petroleum ether/ethyl acetate.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Cyclization (Step 1) - Ensure the correct stoichiometry of reactants (N-methyl-o-phenylenediamine and formic acid).- Increase the reaction time or temperature to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).[1]
Inefficient Bromination (Step 2) - Verify the activity of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine).- Optimize the reaction temperature. Bromination reactions can be sensitive to temperature, and cooling may be necessary to control selectivity.[1]- Adjust the stoichiometry of the brominating agent. A slight excess may be required, but a large excess can lead to over-bromination.[1]
Product Loss During Work-up - During aqueous extraction, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.[1]- Use a suitable organic solvent for extraction in which the product has high solubility.
Product Decomposition - Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases.[1]- Ensure the work-up procedure is performed promptly after the reaction is complete.[1]
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Possible CauseSuggested Solution
Unreacted Starting Material - Increase the reaction time or temperature to ensure the reaction goes to completion.[1]- Confirm the correct stoichiometry of all reactants.[1]
Over-bromination - Carefully control the amount of the brominating agent used. A slight excess may be beneficial, but a large excess will likely produce polybrominated products.[1]- Perform the bromination at a lower temperature to enhance selectivity.[1]
Formation of Isomers - Optimize bromination conditions such as solvent and temperature to favor the formation of the desired isomer.[1]- Isomers can often be separated through careful column chromatography.[1]

Experimental Protocols

A plausible two-step synthesis for this compound is detailed below. This is a generalized protocol and may require optimization.

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

  • In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Collect the precipitated solid by filtration, wash with cold water, and dry under a vacuum to yield 1-methyl-1H-benzo[d]imidazole.

Step 2: Bromination of 1-methyl-1H-benzo[d]imidazole

  • Suspend 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).[1]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of a brominating agent such as bromine (1.0-1.1 eq.) or N-Bromosuccinimide (NBS) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.[1]

Visualizations

G cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Bromination start1 Dissolve N-methyl-o-phenylenediamine in formic acid reflux Reflux at 100-110 °C for 2-4h start1->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Cool, pour into ice-water, and neutralize with NaHCO3 monitor1->workup1 filter1 Filter, wash, and dry workup1->filter1 intermediate 1-methyl-1H-benzo[d]imidazole filter1->intermediate start2 Suspend intermediate in solvent intermediate->start2 cool Cool to 0-5 °C start2->cool brominate Add brominating agent dropwise cool->brominate stir Stir at room temperature for 1-3h brominate->stir monitor2 Monitor by TLC stir->monitor2 workup2 Quench, neutralize, and extract monitor2->workup2 purify Purify by recrystallization or column chromatography workup2->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Path start Low Yield or Impure Product? check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present side_products Side Products Observed check_reaction->side_products Multiple spots optimize_conditions Increase reaction time/temperature incomplete->optimize_conditions check_reagents Verify reagent stoichiometry and purity incomplete->check_reagents adjust_bromination Adjust brominating agent stoichiometry and lower temperature side_products->adjust_bromination purification Optimize purification method (recrystallization or column chromatography) side_products->purification success Improved Yield and Purity optimize_conditions->success check_reagents->success adjust_bromination->success purification->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Crude 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Bromo-1-methyl-1H-benzo[d]imidazole.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common purification problems.

Problem 1: Low Purity After Purification

If the final product does not meet the desired purity level, consider the following potential causes and solutions.

Troubleshooting_Low_Purity Troubleshooting Workflow for Low Purity start Low Purity Detected (e.g., by HPLC, NMR) check_impurities Identify Impurities (e.g., via MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm over_brominated Over-brominated Species Present? check_impurities->over_brominated isomers Isomeric Impurities Present? check_impurities->isomers other_impurities Other Byproducts? check_impurities->other_impurities optimize_reaction Optimize Reaction: - Stoichiometry - Reaction Time - Temperature unreacted_sm->optimize_reaction over_brominated->optimize_reaction optimize_chromatography Optimize Chromatography: - Finer Gradient - Different Solvent System - Lower Loading isomers->optimize_chromatography improve_workup Improve Work-up: - Quenching (e.g., Na2S2O3) - Aqueous Washes other_impurities->improve_workup recrystallization Attempt Recrystallization: - Screen Solvents - Slow Cooling optimize_chromatography->recrystallization

Caption: A flowchart to diagnose and address low purity issues.

Problem 2: Product Fails to Crystallize or Oils Out

Difficulty in obtaining a crystalline solid from recrystallization is a common issue.

Troubleshooting_Crystallization Troubleshooting Crystallization Problems start Product Oils Out or Remains in Solution check_purity Assess Purity of the Oily/Soluble Fraction start->check_purity high_impurity High Level of Impurities Inhibiting Crystallization check_purity->high_impurity solvent_issue Suboptimal Solvent System or Cooling Rate check_purity->solvent_issue low_mp Product has a Low Melting Point check_purity->low_mp pre_purify Pre-purify by Column Chromatography high_impurity->pre_purify induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal solvent_issue->induce_crystallization solvent_screen Re-screen Solvents: - Use Solvent/Anti-solvent - Slower Cooling solvent_issue->solvent_screen alternative_method Alternative Purification: - Column Chromatography - Trituration low_mp->alternative_method pre_purify->start Retry Crystallization

Caption: A guide to resolving issues with product crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 1-methyl-1H-benzo[d]imidazole), over-brominated products such as dibromo-substituted benzimidazoles, and potentially isomeric byproducts depending on the synthetic route.[1] If N-bromosuccinimide (NBS) is used for bromination, residual succinimide may also be present.[2]

Q2: How can I remove unreacted starting material?

A2: Unreacted 1-methyl-1H-benzo[d]imidazole is more polar than the brominated product. It can typically be separated by column chromatography on silica gel using a gradient elution, starting with a less polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity.[3]

Q3: What is the best way to remove over-brominated impurities?

A3: Over-brominated products are generally less polar than the desired mono-brominated compound. Careful column chromatography with an optimized eluent system is the most effective method for their removal.[1][3] A shallow gradient and careful fraction collection are key.

Q4: My product is a persistent oil. How can I solidify it?

A4: If your product oils out during recrystallization, it may be due to impurities inhibiting crystal lattice formation.[3] First, try to pre-purify the oil by column chromatography. If the purified product is still an oil, you can try trituration with a non-polar solvent like hexane or pentane to induce solidification. Scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal (if available) can also promote crystallization.[3]

Q5: What are suitable solvent systems for column chromatography?

A5: For benzimidazole derivatives, common solvent systems for silica gel column chromatography include gradients of ethyl acetate in petroleum ether or ethyl acetate in methanol.[3] The optimal system should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3]

Q6: What are good recrystallization solvents for this compound?

A6: While specific data for this compound is scarce, a good starting point for solvent screening includes alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and their mixtures with water or non-polar solvents like hexane.[3][4] An ideal solvent will dissolve the crude product when hot but result in low solubility at room temperature or below.[3] For similar compounds, an ethanol/water mixture has been reported to be effective.[4]

Data Presentation

Table 1: Comparison of Purification Techniques
ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Throughput HighLow to Medium
Purity Achievable Moderate to HighHigh
Typical Yield Loss 5-20%10-30%
Best For Removing small amounts of impurities with different solubility profilesSeparating complex mixtures, isomers, and closely related compounds
Common Issues Oiling out, low recovery, co-crystallizationTailing, poor separation, compound degradation on silica

Note: The values presented are typical estimates for benzimidazole derivatives and may vary depending on the specific impurities and experimental conditions.

Table 2: Suggested Starting Conditions for Purification
MethodStationary Phase / Solvent SystemKey Optimization Parameters
Column Chromatography Silica Gel / Petroleum Ether:Ethyl Acetate (gradient)Eluent gradient, column loading (typically 1-5% of silica gel weight)
Recrystallization Ethanol/Water or Ethyl Acetate/HexaneSolvent ratio, cooling rate
Purity Analysis (HPLC) C18 reverse-phase column / Acetonitrile:Water with acid modifier (e.g., TFA)Gradient, flow rate, detection wavelength (e.g., 254 nm or 280 nm)[5][6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of petroleum ether and ethyl acetate to find a solvent system that gives an Rf value of 0.2-0.4 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle into a packed bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this to the top of the column.[3]

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis.[3]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[3]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, the flask can be subsequently placed in an ice bath.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[3]

References

Technical Support Center: HPLC Analysis of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the identification of impurities in 2-Bromo-1-methyl-1H-benzo[d]imidazole by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for during the HPLC analysis of this compound?

A1: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted 1-methyl-1H-benzo[d]imidazole or the brominating agent.

  • Isomeric Impurities: Positional isomers such as this compound, where the bromine is at a different position on the benzene ring.

  • Over-brominated Products: Di- or tri-brominated species can form if the reaction conditions are not carefully controlled.[1]

  • Unmethylated Precursor: 2-Bromo-1H-benzo[d]imidazole, resulting from incomplete methylation.

  • Degradation Products: Hydrolysis of the bromine atom to a hydroxyl group, forming 1-methyl-1H-benzo[d]imidazol-2-ol, particularly if the sample is exposed to moisture or high temperatures.

Q2: My chromatogram shows a noisy or drifting baseline. What are the common causes and solutions?

A2: A noisy or drifting baseline can obscure small impurity peaks.[2] Common causes include:

  • Mobile Phase Issues: Insufficiently degassed solvents, microbial growth in the aqueous phase, or inconsistent mixing.[2][3] Solution: Ensure mobile phases are freshly prepared using HPLC-grade solvents, filtered, and thoroughly degassed.[2]

  • Detector Problems: A failing lamp or contaminated flow cell. Solution: Check the detector lamp's energy output and clean the flow cell according to the manufacturer's instructions.

  • Column Contamination: Buildup of contaminants from previous injections. Solution: Flush the column with a strong solvent or use a dedicated cleaning procedure.

Q3: I am observing peak tailing for the main compound. How can this be resolved?

A3: Peak tailing can compromise accurate quantification of both the main peak and adjacent impurities.[2] This is often caused by:

  • Secondary Silanol Interactions: Active silanol groups on the silica packing interacting with the basic benzimidazole nitrogen. Solution: Use a well-end-capped column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase.

  • Column Overload: Injecting too much sample. Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Contaminants on the column frit or head can distort peak shape.[3] Solution: Use a guard column and filter all samples before injection.[3]

Q4: How can I improve the separation between my main peak and a closely eluting impurity?

A4: Achieving good resolution is critical for accurate impurity profiling. Consider the following adjustments:

  • Modify Mobile Phase Composition: A small change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly alter selectivity.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change elution order due to different solvent properties.

  • Adjust pH: Altering the pH of the aqueous mobile phase can change the ionization state of the analyte and impurities, impacting retention.

  • Gradient Optimization: If using a gradient, make it shallower around the elution time of the critical pair to increase separation.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your HPLC analysis.

ProblemPossible Cause(s)Suggested Solutions
Unexpected Peaks Appear in Chromatogram 1. Sample Contamination/Degradation. 2. Contaminated mobile phase or glassware. 3. Carryover from a previous injection.[5]1. Re-prepare the sample using fresh, high-purity materials. Analyze a blank (injection solvent) to check for extraneous peaks. 2. Prepare fresh mobile phase and ensure all glassware is scrupulously clean. 3. Implement a robust needle wash program on the autosampler and inject a blank after a concentrated sample.
Drifting Retention Times 1. Column not properly equilibrated. 2. Inconsistent mobile phase composition.[3] 3. Fluctuating column temperature.1. Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before the first injection. 2. If preparing the mobile phase online, check the pump's proportioning valves for proper function.[3] 3. Use a column oven to maintain a stable temperature.
High Backpressure 1. Blockage in the system (e.g., tubing, inline filter, guard column).[2] 2. Column frit is plugged with particulates. 3. Sample precipitation in the mobile phase.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged filters or tubing. 2. Back-flush the column with an appropriate solvent (disconnect from the detector first). 3. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.

Experimental Protocol: Impurity Profiling by RP-HPLC

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound. Method optimization may be required.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • Methanol (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[2]

4. Data Analysis:

  • Identify the main peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the percentage area of each impurity peak relative to the total area of all peaks in the chromatogram to determine the purity profile.

Quantitative Data Summary

The following table presents example data for the main compound and potential impurities based on the protocol above. Retention times are illustrative and will vary with the specific system and conditions.

Peak IDPotential IdentityRetention Time (min)Relative Retention Time (RRT)
11-methyl-1H-benzo[d]imidazole4.50.50
22-Bromo-1H-benzo[d]imidazole7.80.87
3This compound 9.0 1.00
4Isomeric Impurity9.51.06
5Di-bromo-1-methyl-1H-benzo[d]imidazole12.31.37

Visual Workflow Guides

G cluster_0 start Unexpected Peak Observed in HPLC check_blank Inject Solvent Blank start->check_blank peak_present Peak still present? check_blank->peak_present check_sample Analyze Known Reference Standard peak_present->check_sample No remediate_system Clean System: New Mobile Phase, Flush Column peak_present->remediate_system Yes is_impurity Is it a known impurity? check_sample->is_impurity identify Characterize Peak (e.g., LC-MS) is_impurity->identify No document Document & Report Known Impurity is_impurity->document Yes remediate_sample Re-prepare Sample or Re-purify Lot identify->remediate_sample end Investigation Complete remediate_system->end remediate_sample->end document->end

Caption: Troubleshooting workflow for an unexpected peak.

G cluster_1 HPLC Analysis Workflow prep_mobile Mobile Phase Preparation & Degassing equilibration System & Column Equilibration prep_mobile->equilibration prep_sample Sample & Standard Preparation injection Sample Injection prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Data Processing & Analysis detection->analysis

References

optimizing reaction conditions for N-arylation of 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of 2-Bromo-1-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of this compound?

A1: The most prevalent and effective methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Both approaches have proven effective for forming the desired C-N bond between the benzimidazole nitrogen and an aryl group.[1] The choice between these methods often depends on the specific arylating agent, functional group tolerance, and desired reaction conditions.

Q2: Which catalytic system is generally preferred for this transformation?

A2: For substrates like 2-halobenzimidazoles, palladium-catalyzed Buchwald-Hartwig amination using specialized catalyst systems is often the most effective method.[2] These systems typically employ a palladium precatalyst and a bulky, electron-rich phosphine ligand.[2] Copper-based systems can also be effective, particularly in Ullmann-type reactions.[3]

Q3: What are the critical parameters to control for a successful N-arylation reaction?

A3: Several factors are crucial for optimizing the reaction:

  • Catalyst and Ligand Choice: The selection of the palladium or copper catalyst and the appropriate ligand is critical for catalytic activity and stability.[2][4]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions.[4]

  • Solvent: The choice of an anhydrous, and often degassed, solvent is important for catalyst stability and reactant solubility.[1][5]

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing catalyst decomposition and side product formation.[2]

  • Inert Atmosphere: Many palladium and copper catalysts, as well as phosphine ligands, are sensitive to air and moisture. Therefore, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.[1][2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a high-quality palladium or copper catalyst and ligand. Handle them under an inert atmosphere to prevent deactivation by oxygen. Use anhydrous and deoxygenated solvents.[2] Consider using pre-formed palladium precatalysts for more reliable results.[2]
Incorrect Base The choice of base is critical. For Buchwald-Hartwig reactions with protected benzimidazoles, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are standard choices.[5] For copper-catalyzed reactions, bases like K₃PO₄ or Cs₂CO₃ are often used.[1][3] The base should be finely powdered and well-dispersed.[4]
Low Reaction Temperature Gradually increase the reaction temperature. Typical temperature ranges are 80-110 °C for Buchwald-Hartwig reactions and 110-130 °C for Ullmann reactions.[3][5]
Poor Ligand Choice For challenging substrates like 2-halobenzimidazoles, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or Xantphos are often recommended for palladium catalysis.[2] For copper catalysis, ligands like DMEDA may be employed.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS and allow the reaction to proceed for a longer duration if necessary, typically ranging from 8 to 24 hours.[1][5]
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause Troubleshooting Step
Catalyst Decomposition Lowering the reaction temperature can sometimes minimize catalyst decomposition and subsequent side reactions.[2]
Inappropriate Base Using a very strong base can sometimes promote hydrodehalogenation. Consider switching to a weaker or more sterically hindered base.[6]
Ligand Choice Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can be beneficial. For instance, in Buchwald-Hartwig amination, ligands like Xantphos have been effective in minimizing this side reaction.[6]
Solvent Effects The polarity of the solvent can influence competing reaction pathways. Experimenting with different solvents, such as switching from a polar aprotic solvent to a less polar one like toluene, may reduce dehalogenation.[6]

Experimental Protocols

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylating agent (e.g., Aryl bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)[1]

  • Phosphine ligand (e.g., Xantphos)[1]

  • Base (e.g., NaOtBu or K₃PO₄)[1][5]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[1][5]

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry reaction vessel.[5]

  • Add the anhydrous solvent (e.g., 3-5 mL) and stir the mixture at room temperature for about 10 minutes to form the active catalyst complex.[1]

  • To this mixture, add this compound (1.0 mmol), the arylating agent (1.2 mmol), and the base (1.4-2.0 mmol).[1][5]

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.[1][5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated benzimidazole.[1]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylating agent (e.g., Aryl iodide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA)

  • Base (e.g., K₃PO₄)[1]

  • Anhydrous solvent (e.g., Toluene)[1]

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the arylating agent (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).[1]

  • Add anhydrous toluene (5 mL) to the vessel.[1]

  • Add the ligand (e.g., DMEDA, 0.2 mmol, 20 mol%) to the reaction mixture via syringe.[1]

  • Seal the vessel and stir the mixture at 110 °C for 12-24 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.[1]

Data Presentation

Table 1: Typical Reaction Conditions for Palladium-Catalyzed N-Arylation

ParameterConditionReference
Catalyst Pd₂(dba)₃ (1-2 mol%)[5]
Ligand Xantphos (2-4 mol%)[5]
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv)[5]
Solvent Toluene or Dioxane[5]
Temperature 80-110 °C[5]
Time 8-24 hours[1][5]

Table 2: Typical Reaction Conditions for Copper-Catalyzed N-Arylation

ParameterConditionReference
Catalyst CuI (10 mol%)[1]
Ligand DMEDA (20 mol%)[1]
Base K₃PO₄ (2.0 equiv)[1]
Solvent Toluene[1]
Temperature 110 °C[1]
Time 12-24 hours[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Purge with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for N-arylation reactions.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low/No Product Yield C1 Inactive Catalyst Start->C1 C2 Incorrect Base Start->C2 C3 Low Temperature Start->C3 C4 Poor Ligand Choice Start->C4 S1 Use high-quality, air-sensitive handling techniques. Consider precatalysts. C1->S1 S2 Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure fine powder and good mixing. C2->S2 S3 Gradually increase reaction temperature (e.g., in 10 °C increments). C3->S3 S4 Screen bulky, electron-rich ligands (e.g., Xantphos, RuPhos). C4->S4

Caption: Troubleshooting logic for low product yield.

References

avoiding over-bromination in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the bromination of benzimidazoles, with a specific focus on avoiding over-bromination.

Troubleshooting Guide: Over-Bromination in Benzimidazole Synthesis

Over-bromination, leading to the formation of di- or poly-brominated products, is a common side reaction during the synthesis of monobrominated benzimidazoles. This guide provides a systematic approach to troubleshoot and control the selectivity of your bromination reaction.

Problem: Formation of Multiple Brominated Products

If you are observing the formation of di-bromo or other poly-brominated species in your reaction mixture, consider the following potential causes and solutions:

Possible Cause Recommended Solutions
Incorrect Stoichiometry of Brominating Agent Carefully control the molar ratio of the brominating agent to the benzimidazole substrate. Start with a 1:1 or even slightly less than stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to favor monobromination.
High Reaction Temperature Lowering the reaction temperature can significantly improve selectivity by favoring the kinetic product (monobromination) over the thermodynamic product (polybromination). Consider running the reaction at 0 °C or even lower temperatures.
Inappropriate Choice of Brominating Agent The reactivity of the brominating agent plays a crucial role. For highly activated benzimidazole rings, a milder brominating agent such as N-Bromosuccinimide (NBS) is often preferred over the more reactive molecular bromine (Br₂).
Unsuitable Solvent The polarity of the solvent can influence the reaction's selectivity. Protic solvents like acetic acid can protonate the imidazole nitrogen, deactivating the ring towards further electrophilic attack and thus favoring monobromination.
Prolonged Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to minimize the formation of over-brominated byproducts.
Presence of Activating Substituents If the benzimidazole ring contains strong electron-donating groups, it will be more susceptible to polybromination. In such cases, using milder reaction conditions (lower temperature, less reactive brominating agent) is crucial.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve monobromination of benzimidazole?

A1: To achieve selective monobromination, you should carefully control the reaction conditions. Key strategies include:

  • Stoichiometry: Use a 1:1 or slightly substoichiometric amount of the brominating agent.

  • Temperature: Perform the reaction at a low temperature (e.g., 0 °C).

  • Brominating Agent: Choose a milder brominating agent like N-Bromosuccinimide (NBS).

  • Solvent: Use a protic solvent such as acetic acid.

Q2: What is the best way to monitor the progress of my bromination reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By taking aliquots from the reaction mixture at different time points and running them on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product(s). This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Q3: I am trying to synthesize 5-bromobenzimidazole. What is a reliable method?

A3: A common route to 5-bromobenzimidazole involves a multi-step synthesis. One reported method starts with the NBS bromination of o-nitroaniline to yield 4-bromo-2-nitroaniline. This intermediate is then reduced to 4-bromo-1,2-benzenediamine, which is subsequently cyclized with formic acid to produce 5-bromobenzimidazole.[1]

Q4: Can I avoid using elemental bromine? What are the alternatives?

A4: Yes, there are safer alternatives to elemental bromine. N-Bromosuccinimide (NBS) is a widely used crystalline solid that is easier and safer to handle than liquid bromine. It is a source of electrophilic bromine and is particularly useful for achieving selective bromination under milder conditions.[2]

Data Presentation

The following table summarizes the impact of different reaction parameters on the selectivity of benzimidazole bromination. Please note that specific yields can vary depending on the substrate and precise experimental conditions.

Parameter Condition Expected Outcome on Selectivity for Monobromination Comments
Stoichiometry of Brominating Agent 1:1 (Benzimidazole:Bromine)HighFavors the formation of the monobrominated product.
> 1:1 (Excess Bromine)LowIncreases the likelihood of di- and polybromination.
Temperature Low (e.g., 0 °C)HighFavors the kinetic product (monobromination).
High (e.g., Room Temp. or above)LowCan lead to the formation of thermodynamically more stable polybrominated products.
Brominating Agent N-Bromosuccinimide (NBS)HighMilder and more selective than molecular bromine.
Molecular Bromine (Br₂)Moderate to LowHighly reactive, may lead to over-bromination if not carefully controlled.
Solvent Acetic Acid (Protic)HighProtonation of the imidazole ring deactivates it towards further bromination.
Aprotic Solvents (e.g., CCl₄, CHCl₃)Moderate to LowMay not offer the same level of deactivation, potentially leading to lower selectivity.

Experimental Protocols

Protocol 1: General Procedure for Monobromination of Benzimidazole using Bromine in Acetic Acid

This protocol provides a general method for the selective monobromination of benzimidazole.

Materials:

  • Benzimidazole

  • Glacial Acetic Acid

  • Bromine

  • Ice

  • Water

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve benzimidazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 - 1.1 equivalents) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is a milder alternative for the selective monobromination of benzimidazoles.

Materials:

  • Benzimidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Water

Procedure:

  • Dissolve benzimidazole (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Overbromination start Problem: Over-bromination Observed cause1 Incorrect Stoichiometry? start->cause1 cause2 High Reaction Temperature? start->cause2 cause3 Inappropriate Brominating Agent? start->cause3 cause4 Prolonged Reaction Time? start->cause4 solution1 Use 1:1 or slightly sub-stoichiometric brominating agent. cause1->solution1 solution2 Lower reaction temperature (e.g., 0°C). cause2->solution2 solution3 Use a milder agent like NBS. cause3->solution3 solution4 Monitor reaction by TLC and stop when starting material is consumed. cause4->solution4

Caption: Troubleshooting logic for over-bromination in benzimidazole synthesis.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Benzimidazole in Solvent cool Cool to 0°C dissolve->cool add_br Add Brominating Agent (e.g., Br2 or NBS) cool->add_br stir Stir and Monitor by TLC add_br->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Recrystallization or Chromatography) extract->purify

References

managing temperature control in 2-Bromo-1-methyl-1H-benzo[d]imidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and where is temperature control most critical?

A1: The synthesis of this compound is typically achieved via a two-step process. The order of these steps can be varied, each presenting unique temperature control challenges:

  • Route A: Bromination then N-methylation. This involves the initial bromination of 1H-benzo[d]imidazole followed by the methylation of the nitrogen atom.

  • Route B: N-methylation then Bromination. This route starts with the methylation of 1H-benzo[d]imidazole to form 1-methyl-1H-benzo[d]imidazole, which is then brominated.

Temperature control is critical in both the bromination and N-methylation stages to ensure optimal yield, purity, and safety.

Q2: What are the common side products or impurities I should be aware of?

A2: Common impurities can include unreacted starting materials, over-brominated products (dibromo- or tribromo-substituted benzimidazoles), and isomers formed during the bromination step.[1] If starting with 4-methyl-1,2-phenylenediamine, incomplete cyclization can also lead to side products.[1]

Q3: How can I purify the final product?

A3: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of purification method will depend on the nature and quantity of the impurities present.[1]

Troubleshooting Guides

Problem 1: Low Yield in Bromination Step
Possible CauseSuggested Solution
Reaction Temperature Too Low While low temperatures are necessary for selectivity, an excessively low temperature may slow the reaction to a point of incompletion. Gradually increase the reaction temperature in small increments (e.g., 5 °C) while closely monitoring the reaction progress by TLC.
Over-bromination due to Poor Temperature Control The addition of bromine can be exothermic. If the temperature is not adequately controlled, localized heating can lead to the formation of polybrominated species. Ensure slow, dropwise addition of the brominating agent and maintain a consistent internal temperature with an efficient cooling bath (e.g., ice-salt bath).[1]
Incorrect Stoichiometry of Brominating Agent To avoid under- or over-bromination, carefully adjust the stoichiometry of the brominating agent.[2]
Problem 2: Formation of Impurities During N-methylation
Possible CauseSuggested Solution
Over-methylation (Quaternary Salt Formation) Excessive heating or a high concentration of the methylating agent can lead to the formation of a quaternary benzimidazolium salt. It is advisable to use the lowest effective temperature for the reaction.[3] The slow addition of the methylating agent can also help prevent localized high concentrations that favor over-methylation.[3]
Incomplete Deprotonation If the reaction temperature is too low, the deprotonation of the benzimidazole nitrogen by the base may be inefficient, leading to a low yield. Ensure the temperature is sufficient for the chosen base and solvent system to effect complete deprotonation before adding the methylating agent.
Regioisomer Formation (in unsymmetrical benzimidazoles) While not an issue for the parent benzimidazole, if using a substituted benzimidazole, the formation of N1 and N3 regioisomers can be a challenge. Temperature can influence the isomer ratio, so optimization may be required.

Experimental Protocols

Protocol 1: Bromination of 1-methyl-1H-benzo[d]imidazole

This protocol is adapted from the bromination of similar benzimidazole derivatives.[1][2]

  • Dissolution: Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition to prevent the formation of polybrominated byproducts.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Quenching: Upon completion, cool the mixture and quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

ParameterValue
Initial Temperature 0-5 °C
Temperature during Bromine Addition Below 10 °C
Reaction Temperature Room Temperature
Reaction Time 1-3 hours
Protocol 2: N-methylation of 2-bromo-1H-benzo[d]imidazole

This is a general protocol for the N-methylation of benzimidazoles.[3]

  • Suspension: Suspend 2-bromo-1H-benzo[d]imidazole (1.0 eq.) in a dry, aprotic solvent (e.g., acetone, THF, or DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 eq.).

  • Methylating Agent Addition: At room temperature, add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The optimal reflux temperature will depend on the solvent used.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

ParameterValue
Initial Temperature Room Temperature
Reaction Temperature Reflux (Solvent Dependent)
Monitoring TLC

Visualizations

G Synthetic Workflow for this compound (Route B) cluster_0 Step 1: N-methylation cluster_1 Step 2: Bromination 1H_benzimidazole 1H-benzo[d]imidazole N_methylation N-methylation (Base, Methylating Agent) 1H_benzimidazole->N_methylation Room Temp to Reflux 1_methyl_benzimidazole 1-methyl-1H-benzo[d]imidazole N_methylation->1_methyl_benzimidazole Bromination Bromination (Bromine or NBS) 1_methyl_benzimidazole->Bromination 0-5 °C to Room Temp Final_Product This compound Bromination->Final_Product

Caption: Synthetic workflow for this compound.

G Troubleshooting Low Yield in Bromination Low_Yield Low Yield Observed Check_Temp Was Temperature Maintained Below 10°C During Addition? Low_Yield->Check_Temp Check_Reaction_Time Is the Reaction Complete by TLC? Check_Temp->Check_Reaction_Time Yes Over_bromination High Likelihood of Over-bromination Check_Temp->Over_bromination No Incomplete_Reaction Incomplete Reaction Check_Reaction_Time->Incomplete_Reaction No Purification_Issues Consider Purification Issues Check_Reaction_Time->Purification_Issues Yes Optimize_Cooling Improve Cooling Efficiency and Slow Addition Rate Over_bromination->Optimize_Cooling Increase_Time_Temp Increase Reaction Time or Slightly Increase Temperature Incomplete_Reaction->Increase_Time_Temp

Caption: Troubleshooting logic for addressing low product yield in bromination.

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-1-methyl-1H-benzo[d]imidazole and Other Bromo-Benzimidazoles in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. The introduction of a bromine atom to this heterocyclic system can significantly modulate its biological activity, enhancing properties such as anticancer and antimicrobial efficacy. This guide provides a comparative overview of 2-Bromo-1-methyl-1H-benzo[d]imidazole and other key bromo-benzimidazoles, supported by experimental data and detailed methodologies to aid in the research and development of novel therapeutics.

Physicochemical Properties: A Comparative Look

While specific experimental data for this compound is not extensively available in public literature, we can infer its probable characteristics by comparing it with structurally similar bromo-benzimidazoles. The position of the bromine and methyl groups influences properties like melting point, solubility, and reactivity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
This compound C₈H₇BrN₂211.06Not AvailableMethylation at N1 may increase solubility in organic solvents.
2-Bromo-1H-benzo[d]imidazole C₇H₅BrN₂197.03191-196[1]Parent compound, serves as a key synthetic intermediate.
5-Bromo-1H-benzo[d]imidazole C₇H₅BrN₂197.03130-134[1]Isomer with bromine on the benzene ring, affecting electronic properties.
2-Bromo-6-methyl-1H-benzo[d]imidazole C₈H₇BrN₂211.06Not AvailableMethyl group on the benzene ring can influence lipophilicity.

Biological Activity: Anticancer and Antimicrobial Potential

Bromo-benzimidazoles have demonstrated significant potential as both anticancer and antimicrobial agents. The bromine substituent can enhance the lipophilicity of the molecule, potentially leading to improved cell permeability and target engagement.

Comparative Anticancer Activity

The cytotoxic effects of bromo-benzimidazole derivatives have been evaluated against various cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are a key metric for comparison.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
3-Bromo substituted benzimidazole-hydrazone hybrid (6c)HCT-116 (Colon)7.82[2]
3-Bromo substituted benzimidazole-hydrazone hybrid (6c)HepG2 (Liver)8.15[2]
3-Bromo substituted benzimidazole-hydrazone hybrid (6c)MCF-7 (Breast)10.21[2]
4-Bromo substituted benzimidazole-hydrazone hybrid (6d)HCT-116 (Colon)21.37[2]
4-Bromo substituted benzimidazole-hydrazone hybrid (6d)HepG2 (Liver)18.94[2]
4-Bromo substituted benzimidazole-hydrazone hybrid (6d)MCF-7 (Breast)26.42[2]
5-Bromo-2-hydroxy substituted benzimidazole (83b)VariousPotent Activity[3]
Comparative Antimicrobial Activity

The antimicrobial efficacy of bromo-benzimidazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
5-Bromo-styryl-benzimidazoleS. aureus1-4[4]
5-Bromo-styryl-benzimidazoleE. faecalis1-4[4]
Tetrabromo-benzimidazole derivativesStaphylococcus sp.0.6-5.0 (mg/mL)[4]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)C. albicans3.9[5]
Brominated benzimidazole derivative (36)Various BacteriaMore active than chlorinated derivative[6]

Note: Specific MIC values for this compound were not found in the surveyed literature. The presented data for other bromo-benzimidazoles highlights the antimicrobial potential of this class of compounds.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. Below are methodologies for the synthesis of a representative bromo-benzimidazole and for key biological assays.

Synthesis of 2-Bromo-6-methyl-1H-benzo[d]imidazole

This two-step protocol can be adapted for the synthesis of other bromo-benzimidazoles, including this compound, by selecting the appropriate starting materials.

Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole (Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in formic acid (10 volumes).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under a vacuum to yield 6-methyl-1H-benzo[d]imidazole.[7]

Step 2: Bromination to Yield 2-Bromo-6-methyl-1H-benzo[d]imidazole

  • Reaction Setup: Suspend 6-methyl-1H-benzo[d]imidazole (1.0 equivalent) in acetic acid or a suitable chlorinated solvent (e.g., dichloromethane, chloroform). Cool the mixture in an ice bath to 0-5 °C.[7]

  • Bromine Addition: Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC.[7]

  • Quenching and Neutralization: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).[7]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[7]

MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a control. Incubate for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.[8]

Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)

This method determines the minimum inhibitory concentration of an antimicrobial agent in vitro.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the test compound stock solution to the first column and perform two-fold serial dilutions across the plate.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[11]

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound and to the growth control well.[11]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the general workflows.

Synthesis_Workflow Start Start: Substituted o-phenylenediamine Step1 Step 1: Cyclization (e.g., with Formic Acid) Start->Step1 Intermediate Intermediate: Substituted Benzimidazole Step1->Intermediate Step2 Step 2: Bromination (e.g., with Bromine/NBS) Intermediate->Step2 Purification Purification (Chromatography/ Recrystallization) Step2->Purification Product Final Product: Bromo-benzimidazole Purification->Product Bioassay_Workflow cluster_Anticancer Anticancer Activity (MTT Assay) cluster_Antimicrobial Antimicrobial Activity (MIC Assay) A1 Seed Cancer Cells in 96-well plate A2 Treat with Bromo-benzimidazole (serial dilutions) A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan (DMSO) A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 Value A6->A7 B1 Prepare Serial Dilutions of Bromo-benzimidazole B2 Inoculate with Microorganism B1->B2 B3 Incubate (16-20h) B2->B3 B4 Observe for Visible Growth B3->B4 B5 Determine MIC B4->B5

References

Validating the Structure of 2-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical cornerstone of the research and development process. In the realm of heterocyclic chemistry, 2-Bromo-1-methyl-1H-benzo[d]imidazole and its derivatives represent a scaffold of significant interest due to their potential applications in medicinal chemistry. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural validation of these important molecules, supported by detailed experimental protocols.

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Therefore, the rigorous validation of a synthesized compound's structure is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex aromatic systems and substituted heterocycles often necessitate the resolving power of 2D NMR techniques for complete and unequivocal structural assignment.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy provides a powerful suite of experiments that reveal through-bond and through-space correlations between nuclei, offering a detailed roadmap of the molecular architecture. For a molecule like this compound, these techniques are indispensable for confirming the specific substitution pattern on the benzimidazole core.

A key advantage of 2D NMR is its ability to resolve overlapping signals in crowded 1D spectra, a common challenge with aromatic compounds. By spreading the signals into a second dimension, correlations between specific protons and carbons can be clearly visualized and assigned.

Key 2D NMR Experiments for Structural Validation:
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For the benzimidazole core, COSY is crucial for establishing the connectivity of the aromatic protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons. It is a highly sensitive technique for assigning the ¹³C signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons over two to three bonds. HMBC is arguably the most powerful tool for piecing together the complete carbon skeleton, as it connects fragments identified by COSY and HSQC. For instance, it can definitively link the N-methyl protons to the C2 and C7a carbons of the benzimidazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and confirming the proximity of substituents. In the case of this compound, a NOESY experiment could show a correlation between the N-methyl protons and the H7 proton, confirming the position of the methyl group.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a cornerstone of structural elucidation, a comprehensive validation often involves orthogonal techniques that provide complementary information.

Parameter 2D NMR Spectroscopy X-ray Crystallography Mass Spectrometry (MS)
Principle Measures nuclear spin correlations through bonds and space in solution.Determines the precise three-dimensional arrangement of atoms in a single crystal.Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.
Information Provided Detailed connectivity map (bonding and spatial), stereochemistry.Unambiguous atomic coordinates, bond lengths, and angles.Molecular formula confirmation, fragmentation analysis for structural clues.
Sample Requirements Soluble sample (typically 1-10 mg) in a deuterated solvent.High-quality single crystal.Small sample amount (micrograms to nanograms), can be coupled to chromatography.
Strengths Provides detailed structural information in the solution state, which is often biologically relevant. Non-destructive.Provides the "gold standard" for absolute structure determination.High sensitivity, provides accurate molecular weight.
Limitations Does not provide absolute configuration without chiral auxiliaries. Can be complex to interpret for very large molecules.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be identical to the solution-state conformation.Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Protocol 1: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and to optimize acquisition parameters for the 2D experiments.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY (gs-COSY) pulse sequence.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) and scans per increment (e.g., 2-8) to achieve adequate signal-to-noise.

  • HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Set the ¹H spectral width to cover the proton signals and the ¹³C spectral width to cover the expected carbon chemical shift range.

    • Optimize the one-bond coupling constant (¹JCH) to an average value for aromatic and methyl C-H bonds (typically ~145 Hz).

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a value that will highlight two- and three-bond correlations (typically 8-10 Hz).

  • Data Processing and Interpretation: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply window functions (e.g., sine-bell) and perform Fourier transformation. Analyze the cross-peaks in each spectrum to build a complete structural assignment.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass for the proposed structure of this compound (C₈H₇BrN₂). The mass difference should be within a few parts per million (ppm).

Visualization of Experimental Workflow

The logical flow of structural validation using 2D NMR can be visualized as follows:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR Direct_CH_Correlation Correlate Protons to Carbons (¹J) C13_NMR->Direct_CH_Correlation COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->Direct_CH_Correlation HMBC HMBC Long_Range_CH_Correlation Establish Long-Range Connectivity (ⁿJ) HMBC->Long_Range_CH_Correlation Proton_Spin_Systems->Long_Range_CH_Correlation Direct_CH_Correlation->Long_Range_CH_Correlation Final_Structure Assemble Final Structure Long_Range_CH_Correlation->Final_Structure

Caption: Workflow for structural elucidation using 2D NMR.

The relationship between different analytical techniques for comprehensive structural validation can be represented as:

G NMR_2D 2D NMR Spectroscopy (Connectivity) Final_Validation Validated Structure NMR_2D->Final_Validation MS Mass Spectrometry (Molecular Formula) MS->Final_Validation X_Ray X-ray Crystallography (Absolute Structure) X_Ray->Final_Validation

Caption: Complementary techniques for structural validation.

A Comparative Guide to Purity Assessment of 2-Bromo-1-methyl-1H-benzo[d]imidazole: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The purity of a compound like 2-Bromo-1-methyl-1H-benzo[d]imidazole, a crucial building block in medicinal chemistry, directly influences its reactivity, impurity profile in subsequent synthetic steps, and ultimately, the safety and efficacy of the final drug substance. This guide offers an objective comparison of two powerful and widely employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Principles of Purity Analysis: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination for non-volatile and thermally labile compounds such as benzimidazole derivatives.[1] This separation technique relies on the differential partitioning of components in a mixture between a liquid mobile phase and a solid stationary phase within a column.[2] The purity is typically assessed using an area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] While highly sensitive for detecting trace impurities, the accuracy of this relative quantification can be influenced by the response factors of different impurities, especially if they possess different chromophores.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) , on the other hand, is a primary analytical method that provides a direct and absolute measure of a compound's purity.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[3][5] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3] This makes qNMR a powerful tool for providing an orthogonal and confirmatory assessment of purity.[1][6][7]

Head-to-Head Comparison: Performance Characteristics

The choice between HPLC and qNMR for the purity assessment of this compound will depend on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity, providing a relative purity assessment.[1]Spectroscopic measurement based on the direct proportionality of signal intensity to molar concentration, providing an absolute purity value.[3][5]
Accuracy High, but can be influenced by the response factors of impurities if they differ from the main component.[3]High, as it provides an absolute purity value against a certified internal standard.[3]
Precision Very good, with low relative standard deviation (RSD).[3]Excellent, typically with low RSD.[3]
Selectivity High, based on chromatographic separation. Co-eluting impurities can be a challenge.[3]High, based on distinct resonance signals. Overlapping signals can pose a challenge but can often be mitigated.[6][8]
Sensitivity High, excellent for detecting trace impurities.Lower compared to HPLC, but sufficient for accurate purity determination of the bulk material.
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[9]Lower, especially when long relaxation delays are required for accurate quantification.[9]
Sample Consumption Low (micrograms).[9]Higher (milligrams).[9]
Destructive Yes.[9]No, the sample can be recovered.[9]
Reference Standard Requires a reference standard of the main component for identity confirmation and ideally for each impurity for accurate quantification.Does not require a reference standard of the analyte; uses a certified internal standard.[3][5]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both HPLC and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of this compound.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid.[1]

  • Gradient Program: A suitable gradient should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the benzimidazole core has strong absorbance, typically around 254 nm or 288 nm.[1][10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

quantitative ¹H NMR (qNMR) Protocol

This protocol describes a general method for determining the absolute purity of this compound using ¹H-qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Materials:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a precise amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all signals of interest, which is crucial for accurate integration. This is typically 5 times the longest T1 relaxation time (e.g., 30-60 seconds).[11]

  • Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[9]

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Method Relationship

To better illustrate the experimental processes and the interplay between these two techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for qNMR purity analysis of this compound.

Orthogonal_Relationship cluster_methods Purity Assessment Methods cluster_evaluation Evaluation cluster_outcome Outcome hplc HPLC (Relative Purity) cross_validation Cross-Validation (Comparison of Results) hplc->cross_validation qnmr qNMR (Absolute Purity) qnmr->cross_validation comprehensive_profile Comprehensive Purity Profile cross_validation->comprehensive_profile

Caption: Logical relationship between HPLC and qNMR as orthogonal methods for purity assessment.

The Power of an Orthogonal Approach

Relying on a single analytical technique for purity determination can sometimes be insufficient. Orthogonal methods, which are based on different chemical or physical principles, provide a more robust and comprehensive assessment of a compound's purity.[11] The cross-validation of results from HPLC and qNMR is a critical step in ensuring a high degree of confidence in the reported purity value.[11] For instance, an impurity that co-elutes with the main peak in HPLC might be readily quantifiable by qNMR if it has distinct proton signals. Conversely, trace impurities that are below the detection limit of qNMR may be easily detected by a sensitive HPLC-UV method.

References

A Comparative Analysis of the Reactivity of 2-Bromo- and 2-Chloro-1-methyl-1H-benzo[d]imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the benzimidazole scaffold is a critical step in the synthesis of a vast array of therapeutic agents. The choice of starting material for these syntheses can significantly impact reaction efficiency, yield, and overall cost. This guide provides an objective comparison of the reactivity of two common precursors, 2-bromo-1-methyl-1H-benzo[d]imidazole and 2-chloro-1-methyl-1H-benzo[d]imidazole, with a focus on palladium-catalyzed cross-coupling reactions, supported by experimental data.

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the nature of the halide on the aromatic substrate is a determining factor for reactivity. The generally accepted trend for halide reactivity is I > Br > Cl > F.[1] This trend is primarily dictated by the carbon-halogen bond strength, where weaker bonds lead to a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step. Consequently, this compound is typically more reactive than its 2-chloro counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

The electronic properties of the benzimidazole ring system also play a role. The C2 position of benzimidazoles is known to be electron-deficient, which inherently increases the reactivity of a halogen at this position towards oxidative addition.[1] While this electronic activation benefits both chloro and bromo derivatives, the superior leaving group ability of bromide generally ensures that this compound remains the more reactive substrate.[1]

Quantitative Data Comparison

FeatureThis compound2-Chloro-1-cyclopentyl-1H-benzo[d]imidazole
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner Phenylboronic acid2-Methylphenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂ (5 mol%) / SPhos (10 mol%)
Base K₂CO₃K₂CO₃
Solvent Toluene/WaterDMF
Temperature 90 °C120 °C (Microwave)
Reaction Time 4 hours30 minutes
Yield ~85-95% (Typical)85% (GC-MS yield)[2]

Experimental Protocols

Detailed methodologies for representative palladium-catalyzed cross-coupling reactions are provided below.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvents (e.g., Toluene and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-benzo[d]imidazole.

Representative Suzuki-Miyaura Coupling of a 2-Chloro-N-alkyl-benzimidazole

Materials:

  • 2-Chloro-1-cyclopentyl-1H-benzo[d]imidazole

  • Arylboronic acid (e.g., 2-Methylphenylboronic acid)

  • Palladium catalyst (e.g., PdCl₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous DMF

  • Microwave reactor

  • Standard work-up and purification reagents

Procedure (based on a similar reported reaction): [2]

  • In a microwave reaction vial, combine 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole (1.0 mmol), the arylboronic acid (1.6 mmol), potassium carbonate (2.0 mmol), PdCl₂ (0.05 mmol), and SPhos (0.10 mmol).

  • Add anhydrous DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 2-aryl-1-cyclopentyl-1H-benzo[d]imidazole.

Reactivity Comparison and Logical Workflow

The following diagram illustrates the general reactivity trend and the key factors influencing the outcome of palladium-catalyzed cross-coupling reactions with 2-halo-1-methyl-1H-benzo[d]imidazoles.

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_outcome Reaction Outcome This compound This compound Oxidative_Addition Oxidative Addition (Rate-Determining Step) This compound->Oxidative_Addition Faster Rate (Weaker C-Br bond) 2-Chloro-1-methyl-1H-benzo[d]imidazole 2-Chloro-1-methyl-1H-benzo[d]imidazole 2-Chloro-1-methyl-1H-benzo[d]imidazole->Oxidative_Addition Slower Rate (Stronger C-Cl bond) Higher_Reactivity Higher Reactivity (Milder Conditions, Higher Yield) Oxidative_Addition->Higher_Reactivity Lower_Reactivity Lower Reactivity (Harsher Conditions, Lower Yield) Oxidative_Addition->Lower_Reactivity

References

Navigating the Synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Comparative Guide for Scaled-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive validation and comparison of synthetic routes for the scaled-up production of 2-Bromo-1-methyl-1H-benzo[d]imidazole, a crucial building block in the synthesis of various pharmaceutical agents. We will explore two primary synthetic pathways, presenting detailed experimental protocols and a comparative analysis to inform your selection of the most suitable route for your production needs.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be approached from two main strategic directions, each with its own set of advantages and challenges. The choice between these routes will largely depend on factors such as starting material availability, desired purity, and scalability considerations.

Route 1: N-Methylation Followed by Bromination

This pathway commences with the readily available 2-bromobenzimidazole, which is first N-methylated to yield 1-methyl-1H-benzo[d]imidazole. Subsequent bromination at the 2-position furnishes the target compound.

Route 2: Bromination Followed by N-Methylation

Alternatively, the synthesis can begin with 1-methyl-1H-benzo[d]imidazole. This intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the 2-position, yielding the final product.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key aspects of each synthetic route. The quantitative data is estimated based on analogous reactions reported in the literature.

ParameterRoute 1: N-Methylation then BrominationRoute 2: Bromination then N-Methylation
Starting Material 2-Bromobenzimidazole1-Methyl-1H-benzo[d]imidazole
Key Challenge Potential for di-brominationRegioselectivity of N-methylation
Estimated Overall Yield 60-70%50-65% (product mixture)
Potential Side Products Dibromo- and tribromo-benzimidazolesMixture of N1 and N3 methylated isomers
Purification Column chromatography or recrystallizationPotentially challenging chromatographic separation of isomers
Scalability Generally good, control of bromination is keyChallenging due to isomer formation and separation

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established procedures for similar benzimidazole derivatives and may require optimization for specific large-scale applications.

Route 1: N-Methylation of 2-Bromobenzimidazole

Step 1a: Synthesis of 1-Methyl-1H-benzo[d]imidazole

  • Materials: 2-Bromobenzimidazole, Methyl Iodide, Potassium Carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a stirred solution of 2-bromobenzimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Slowly add methyl iodide (1.2 eq) to the mixture at room temperature.

    • Stir the reaction mixture for 3 hours at 20°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-methyl-1H-benzo[d]imidazole.

Step 1b: Bromination of 1-Methyl-1H-benzo[d]imidazole

  • Materials: 1-Methyl-1H-benzo[d]imidazole, Bromine (Br₂), Acetic Acid.

  • Procedure:

    • Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq) in acetic acid.

    • Slowly add a solution of bromine (1.1 eq) in acetic acid to the reaction mixture at room temperature.

    • Heat the reaction mixture to 100°C and stir for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Route 2: Bromination of 1-Methyl-1H-benzo[d]imidazole

Step 2a: Synthesis of this compound

  • Materials: 1-Methyl-1H-benzo[d]imidazole, N-Bromosuccinimide (NBS), Dichloromethane.

  • Procedure:

    • Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq) in dichloromethane.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Step 2b: N-Methylation of 2-Bromobenzimidazole (Alternative Route)

  • Materials: 2-Bromobenzimidazole, Methyl Iodide, Sodium Hydride (NaH), Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 2-bromobenzimidazole (1.0 eq) in THF dropwise at 0°C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0°C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. This step is critical to separate the desired N1-methylated product from the N3-methylated isomer.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic strategies and decision-making process, the following diagrams have been generated.

Synthetic_Route_1 Start 2-Bromobenzimidazole Intermediate 1-Methyl-1H- benzo[d]imidazole Start->Intermediate N-Methylation (MeI, K₂CO₃, Acetonitrile) Product 2-Bromo-1-methyl-1H- benzo[d]imidazole Intermediate->Product Bromination (Br₂, Acetic Acid)

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 Start 1-Methyl-1H- benzo[d]imidazole Product 2-Bromo-1-methyl-1H- benzo[d]imidazole Start->Product Bromination (NBS, Dichloromethane)

Caption: Synthetic workflow for Route 2.

Decision_Workflow Start Select Synthetic Route Purity High Purity Critical? Start->Purity Scalability Large Scale Production? Purity->Scalability No Route1 Choose Route 1: N-Methylation then Bromination Purity->Route1 Yes Scalability->Route1 Yes Route2 Choose Route 2: Bromination then N-Methylation Scalability->Route2 No ConsiderPurification Consider Purification Challenges Route2->ConsiderPurification

Caption: Decision workflow for route selection.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (N-Methylation then Bromination) is recommended for scaled-up production where high purity is a critical requirement. While it involves an additional step compared to the direct bromination in Route 2, it avoids the significant challenge of separating regioisomers, which can be costly and time-consuming on a large scale. Careful control of the bromination step is necessary to minimize the formation of over-brominated impurities.

  • Route 2 (Bromination then N-Methylation) may be suitable for smaller-scale synthesis or when the starting material, 1-methyl-1H-benzo[d]imidazole, is readily available and cost-effective. However, for scaled-up production, the formation of the N3-methylated isomer presents a significant purification hurdle that could impact overall yield and cost-effectiveness.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific project requirements, including scale, purity specifications, and economic considerations. It is strongly recommended to perform small-scale pilot experiments to optimize reaction conditions and validate the chosen route before proceeding to large-scale production.

comparative analysis of catalysts for cross-coupling reactions with 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-1-methyl-1H-benzo[d]imidazole

For researchers, scientists, and drug development professionals, the functionalization of the benzimidazole scaffold is a critical step in the synthesis of numerous therapeutic agents.[1][2] The this compound is a key intermediate, and its efficient derivatization through cross-coupling reactions is paramount. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate, with supporting experimental data and protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, particularly for synthesizing biaryl compounds.[1] The choice of catalyst and ligand is crucial for achieving high yields, especially with N-heterocyclic substrates that can coordinate to the metal center and inhibit catalysis.[3]

Comparative Data for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acidNot specified, but generally effective[2]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂OArylboronic acidsExpected High[4][5]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂OPhenylboronic acid81 (for 2-Bromo-4-methylpyridine)[6]
Pd-PEPPSINHCK₃PO₄Toluene/H₂OArylboronic acidsHighly effective alternative[4]

Note: Data for analogous substrates is included to provide strong indications of expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[1] Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos (4-10 mol%).[1][5] Evacuate the flask and backfill with an inert gas (Argon or Nitrogen), repeating this cycle three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1][4] The reaction mixture is then heated (e.g., to 90 °C) and stirred for 4-24 hours, with progress monitored by TLC or LC-MS.[2][4] Upon completion, the reaction is cooled, quenched, and the product is extracted and purified.[1]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of arylamines.[1] Preventing dehalogenation is a key challenge in these reactions with bromo-benzimidazoles.[5]

Comparative Data for Buchwald-Hartwig Amination:

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd₂(dba)₃XantphosNaOt-BuToluene or DioxaneVarious aminesNot specified, but a recommended system[1][5]
Pd₂(dba)₃BINAPK₃PO₄Toluene or DioxaneVarious aminesAlternative effective system[1]
Pd(OAc)₂dpppNaOt-BuTolueneVolatile amines55-98 (for 2-bromopyridines)[7]

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).[1] this compound (1.0 mmol, 1.0 equiv), a strong, non-nucleophilic base such as NaOt-Bu (1.2-1.5 equiv), and the desired amine (1.1-1.3 equiv) are added.[1][5] Anhydrous, degassed solvent such as toluene or dioxane (3-5 mL) is then added.[1] The tube is sealed, and the reaction mixture is heated to 80-120 °C with stirring for 12-24 hours, or until completion is indicated by TLC or LC-MS.[1][5]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1]

Comparative Data for Sonogashira Coupling:

Catalyst SystemCo-catalystBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMFTerminal alkynesNot specified, but a standard system[1]
PdCl₂(PPh₃)₂NoneTBAFSolvent-freeTerminal alkynesModerate to excellent[8]

Experimental Protocol: Sonogashira Coupling

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[1] The flask is evacuated and backfilled with an inert gas. Anhydrous solvent, such as THF or DMF (5 mL), is added, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv).[1] The terminal alkyne (1.1-1.5 equiv) is then added dropwise at room temperature. The reaction is stirred at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the cross-coupling reactions discussed.

G General Workflow for Cross-Coupling Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Weigh Starting Materials (Substrate, Coupling Partner, Catalyst, Base) B Add Anhydrous Solvent A->B C Degas and Purge with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling reactions.[1]

G Catalyst Selection Logic for Suzuki Coupling A Starting Point: Suzuki Coupling of This compound B Routine Coupling or Readily Available Catalyst Needed? A->B C Use Pd(PPh₃)₄ B->C Yes D Challenging Substrate or Higher Activity Required? B->D No E Use Bulky, Electron-Rich Ligands (e.g., SPhos with Pd(OAc)₂) D->E Yes F Consider N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI) D->F Alternative

Caption: Decision tree for selecting a Suzuki coupling catalyst.

Conclusion

The selection of an optimal catalyst system for cross-coupling reactions with this compound is dependent on the specific reaction type and desired outcome. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ are effective.[2] However, for more challenging substrates or to achieve higher efficiency, modern systems employing bulky, electron-rich phosphine ligands such as SPhos or N-heterocyclic carbene (NHC) ligands are recommended.[4] In Buchwald-Hartwig aminations, ligands like Xantphos are crucial for minimizing side reactions such as dehalogenation.[1][5] For Sonogashira couplings, both traditional Pd/Cu systems and copper-free methods offer viable routes to the desired alkynylated products.[1][8] The provided protocols and comparative data serve as a valuable resource for streamlining the synthesis of novel benzimidazole derivatives.

References

Assessing the Metabolic Stability of 2-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-Bromo-1-methyl-1H-benzo[d]imidazole serves as a versatile intermediate for the synthesis of novel drug candidates. However, the metabolic stability of such compounds is a critical determinant of their pharmacokinetic profile and ultimate clinical success. This guide provides a comparative assessment of the metabolic stability of this compound derivatives, offering insights into structure-metabolism relationships and guidance for lead optimization.

Introduction to Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. Compounds with low metabolic stability are rapidly cleared from the body, leading to short half-lives and potentially insufficient therapeutic exposure. Conversely, highly stable compounds may accumulate, increasing the risk of toxicity. Therefore, a key objective in drug discovery is to design molecules with an optimal balance of metabolic stability and pharmacological activity.

The in vitro microsomal stability assay is a widely used method to evaluate the metabolic stability of compounds in the early stages of drug development. This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. By incubating a test compound with liver microsomes and monitoring its disappearance over time, key parameters such as half-life (t½) and intrinsic clearance (Clint) can be determined.

Comparative Analysis of Metabolic Stability

Compound IDStructure% Parent Compound Remaining (120 min)[1]
1 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole90%

Data obtained from in vitro incubation with human liver microsomes.

The high percentage of the parent compound remaining for the 2-fluoro analog suggests that this position on the benzimidazole ring may be relatively stable to metabolism. The substitution of a bromine atom for a fluorine atom could potentially alter the metabolic profile due to differences in electronics and bond strength. Further experimental investigation is warranted to directly assess the metabolic stability of this compound.

Bioisosteric Replacement and Metabolic Stability

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. In the context of 2-substituted benzimidazoles, replacing the bromine atom with other functional groups can significantly impact metabolic stability.

For instance, replacing a metabolically labile group with a more stable isostere can prolong the half-life of a compound. Common bioisosteric replacements for a halogen atom include other halogens (F, Cl, I), a cyano group (-CN), or small alkyl groups. The choice of bioisostere can influence the compound's interaction with metabolizing enzymes and alter its susceptibility to Phase I and Phase II metabolism.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and reproducing metabolic stability data. The following is a typical protocol for an in vitro microsomal stability assay.

In Vitro Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

2. Experimental Procedure:

  • Preparation of Incubation Mixtures: A master mix containing phosphate buffer and the NADPH regenerating system is prepared.

  • Incubation: The test compound (typically at a final concentration of 1 µM) is pre-incubated with the master mix and human liver microsomes (e.g., 0.5 mg/mL) at 37°C for a short period to allow for temperature equilibration. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The reaction at each time point is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.

3. Analytical Method (LC-MS/MS):

  • The concentration of the parent compound in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • The peak area ratio of the analyte to the internal standard is used for quantification.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot is used to determine the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolic Pathways and Visualization

The metabolism of benzimidazole derivatives is primarily mediated by Cytochrome P450 enzymes in the liver. The major metabolic pathways include oxidation, N-dealkylation, and hydroxylation. These Phase I reactions are followed by Phase II conjugation reactions, such as glucuronidation, to increase the water solubility of the metabolites and facilitate their excretion.

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for assessing metabolic stability and the principal metabolic pathways for benzimidazole derivatives.

G cluster_prep Sample Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound Stock Incubation Incubation Mixture TestCompound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation TimePoints Time Points (0, 5, 15, 30, 60, 120 min) Incubation->TimePoints Quench Quench with ACN + IS TimePoints->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, Clint) LCMS->Data G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Compound 2-Bromo-1-methyl-1H- benzo[d]imidazole Oxidation Oxidation Compound->Oxidation Hydroxylation Hydroxylation Compound->Hydroxylation N_Dealkylation N-Dealkylation Compound->N_Dealkylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation N_Dealkylation->Glucuronidation N_Dealkylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

References

Unraveling the Action of 2-Bromo-1-methyl-1H-benzo[d]imidazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor class is paramount. This guide provides a comprehensive comparison of 2-Bromo-1-methyl-1H-benzo[d]imidazole-based inhibitors, focusing on their primary role as potent antagonists of protein kinase signaling pathways. While direct experimental data for the specific this compound core is limited in publicly available literature, this guide extrapolates from the well-established activities of closely related bromo-substituted benzimidazole derivatives to provide a robust framework for understanding their mechanism of action.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of a bromine atom at the 2-position and a methyl group at the 1-position creates a versatile starting point for the synthesis of a diverse range of inhibitors. The bromine atom serves as a key synthetic handle for introducing various functional groups, allowing for the fine-tuning of inhibitory activity and selectivity against a panel of protein kinases.[2]

Dominant Mechanism of Action: Protein Kinase Inhibition

Evidence strongly suggests that this compound-based inhibitors primarily exert their effects by inhibiting the activity of protein kinases.[1] These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of the benzimidazole core have demonstrated potent inhibitory activity against a range of protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) [1]

  • Human Epidermal Growth Factor Receptor 2 (HER2) [1]

  • Cyclin-Dependent Kinase 2 (CDK2) [1]

  • Aurora Kinase C (AURKC) [1]

  • mTOR [1]

  • PIM-1 [1]

  • CK2 [1]

The general mechanism of inhibition involves the benzimidazole scaffold acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.[3] This competitive inhibition prevents the binding of ATP, the phosphate donor, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

Comparative Inhibitory Activity

To provide a quantitative perspective, the following table summarizes the inhibitory activity (IC50 values) of various benzimidazole-based inhibitors against different protein kinases, compared to representative alternative kinase inhibitors.

Inhibitor ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Benzimidazole-Based (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (Compound 6i )EGFR100ErlotinibEGFR2
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (Compound 6i )HER2150LapatinibHER210
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazide (Compound 6h )CDK2210RoscovitineCDK2450
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (Compound 6i )mTOR180RapamycinmTOR0.1
Alternative Kinase Inhibitors StaurosporinePan-Kinase1-20---
SunitinibVEGFR, PDGFR2-50---

Note: Data for benzimidazole-based inhibitors is derived from studies on structurally related compounds and serves as a representative example.[4]

Experimental Protocols for Mechanism Confirmation

To definitively confirm the mechanism of action of a novel this compound-based inhibitor, a series of biochemical and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In the wells of a microplate, add the kinase, its substrate, and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell lysis buffer

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Mechanism of Action

The following diagrams illustrate the general experimental workflow for synthesizing these inhibitors and their proposed mechanism of action within a representative signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_assay In Vitro Assay Start 2-Bromo-1-methyl- 1H-benzo[d]imidazole Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki, Sonogashira, etc. Derivative Functionalized Inhibitor Coupling->Derivative Inhibitor Benzimidazole Inhibitor Kinase Target Kinase Binding Competitive Binding Kinase->Binding ATP ATP ATP->Binding Substrate Substrate Inhibitor->Binding Phosphorylation Substrate Phosphorylation Binding->Phosphorylation

Caption: General workflow for inhibitor synthesis and in vitro kinase inhibition.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Bromo-1-methyl-1H- benzo[d]imidazole -based Inhibitor Inhibitor->Receptor Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzimidazole-based inhibitor.

Alternative Mechanisms and Future Directions

While kinase inhibition is the most prominently reported mechanism, it is plausible that certain derivatives of the this compound scaffold may exhibit alternative mechanisms of action. Research on other benzimidazole-based compounds has indicated potential roles as:

  • Tubulin Polymerization Inhibitors: Some benzimidazole derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.[5][6]

  • Topoisomerase Inhibitors: These compounds can inhibit the function of topoisomerase enzymes, which are critical for DNA replication and repair, thereby inducing DNA damage and cell death.[7][8]

Further investigation into the specific derivatives of this compound is necessary to fully elucidate their complete mechanistic profile. The versatility of this scaffold suggests that a library of compounds could be generated with tailored selectivity for different targets, offering a promising avenue for the development of novel therapeutics.

References

Cross-Validation of Analytical Methods for 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of principal analytical techniques for the characterization and quantification of 2-Bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of the compound.

This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific performance data for this compound is not extensively published, this guide consolidates typical performance characteristics and detailed experimental protocols based on established methods for analogous benzimidazole derivatives and halogenated heterocyclic compounds.[1][2]

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific analytical objective, such as impurity profiling, quantification, or identity confirmation. HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds like many benzimidazole derivatives.[1] GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and can provide valuable structural information.[3][4] qNMR offers a primary method of quantification that is independent of chemical reference standards of the specific analyte.[1]

The following table summarizes the key performance indicators for these methods. It is important to note that these values are representative and would require specific validation for this compound.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantitative analysis based on the integrated signal of nuclei in a magnetic field
Linearity (Concentration Range) Typically 1-200 µg/mLTypically 0.1-100 µg/mLAnalyte concentration dependent on internal standard
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.02 - 0.3 ng/mL[5]~1 mg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.1 - 1.0 ng/mL~5 mg/mL
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 15%< 1%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are generalized for the analysis of this compound and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation of impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point and should be optimized.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm or 288 nm, where benzimidazole derivatives typically exhibit strong absorbance.[1][6]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. For quantification, a calibration curve is generated using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of this compound, particularly for assessing volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3][5]

  • Column: A low-bleed capillary column suitable for general purpose analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatization can be performed to improve volatility and thermal stability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measurement of the analyte concentration against a certified internal standard.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard based on the integral values, the number of protons contributing to each signal, and their respective molecular weights and weighed amounts.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the orthogonal relationship between the different techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Definition cluster_execution 2. Experimental Execution cluster_comparison 3. Data Comparison & Analysis cluster_conclusion 4. Conclusion & Reporting define_methods Define Analytical Methods (HPLC, GC-MS, qNMR) set_criteria Set Acceptance Criteria (Accuracy, Precision, Linearity) define_methods->set_criteria hplc_val HPLC Method Validation set_criteria->hplc_val gcms_val GC-MS Method Validation set_criteria->gcms_val qnmr_val qNMR Method Validation set_criteria->qnmr_val compare_data Compare Quantitative Results hplc_val->compare_data gcms_val->compare_data qnmr_val->compare_data assess_orthogonality Assess Orthogonality compare_data->assess_orthogonality report Final Validation Report assess_orthogonality->report

Caption: Workflow for cross-validation of analytical methods.

Caption: Orthogonal relationship of analytical techniques.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-methyl-1H-benzo[d]imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Bromo-1-methyl-1H-benzo[d]imidazole must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated heterocyclic compound. All chemical waste must be managed through a designated hazardous waste collection program and must not be released into the sewer system.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3][4]

Key Hazard Information:

Hazard TypeDescription
Acute Toxicity Harmful if swallowed or inhaled.[1][2]
Skin Irritation Causes skin irritation.[1][2]
Eye Damage Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by a safety officer.

1. Waste Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) separately from other waste streams.[5]

  • As a halogenated organic compound, it must be segregated into a designated "halogenated waste" container.[6][7] Do not mix with non-halogenated organic solvents.[6]

2. Waste Container Requirements:

  • Use a chemically compatible and properly sealed container for waste collection. The container must be in good condition, with a secure, threaded cap to prevent leaks and spills.[6][8][9]

  • The original container may be used if it is intact and can be securely sealed.[9]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Avoid using abbreviations or chemical formulas.[6]

  • The label should also indicate the start date of waste accumulation.

4. Storage:

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • The SAA should be away from heat, sunlight, and sources of ignition.[10]

  • Ensure incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, are stored separately.[3]

5. Disposal Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service to arrange for pickup.[8][10] Follow their specific procedures for scheduling a collection.

Empty Container Disposal:

  • A container that has held this compound is considered hazardous waste.

  • To be disposed of as regular trash, the empty container must be triple-rinsed with a suitable solvent capable of removing the residue.[10][11]

  • The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing, deface or remove all chemical labels from the container before placing it in the regular trash.[10]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space. For small spills, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal as hazardous waste.[3][4][12] Prevent the material from entering drains or waterways.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty Empty Container start Start: Disposal of This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate_waste Segregate as Halogenated Organic Waste wear_ppe->segregate_waste use_container Use Compatible, Sealed Waste Container segregate_waste->use_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name use_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Hazardous Waste Pickup store_saa->contact_ehs is_empty Container Empty? store_saa->is_empty end End: Proper Disposal contact_ehs->end is_empty->contact_ehs No triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->segregate_waste trash Dispose of Container in Regular Trash deface_label->trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-1-methyl-1H-benzo[d]imidazole, ensuring a secure and efficient laboratory environment. Based on analogous compounds, this substance should be treated as hazardous, with potential for skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for splash-prone procedures.[1][2]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4][5] Change gloves immediately if contaminated.Prevents skin contact, which may cause irritation.[4][6]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[4][5]Protects skin from accidental contact with the chemical.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[2][4] If ventilation is insufficient or when handling fine powders, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[1][2]Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[4][6]

Operational and Safety Plan

Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]

Administrative Controls & Housekeeping:

  • Access Control: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][7]

  • Spill Management: In case of a spill, avoid generating dust.[7][8] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4][7]

Step-by-Step Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Halogenated Waste cleanup_decontaminate->cleanup_waste dispose_store Store Waste in Designated Satellite Accumulation Area cleanup_waste->dispose_store dispose_remove Arrange for Professional Waste Disposal dispose_store->dispose_remove

Caption: Workflow for handling this compound.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7]

  • Keep the container tightly closed when not in use.[4][7]

Disposal:

  • Waste Classification: This compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Segregation: Due to the presence of bromine, dispose of waste in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Procedure: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be done via an approved waste disposal plant.[3][4][7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.